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Foundational

An In-depth Technical Guide to 6-chloro-3-nitro-3H-pyridin-2-one: Synthesis, Characterization, and Structural Analysis

For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 6-chloro-3-nitro-3H-pyridin-2-one, a heterocyclic compound of interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-chloro-3-nitro-3H-pyridin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the current absence of a publicly available single-crystal X-ray diffraction structure for this specific molecule, this guide will focus on its synthesis, physicochemical properties, and a theoretical exploration of its structural characteristics. This analysis is informed by a comparative study with the crystallographically characterized analogue, 2-chloro-3-nitropyridine.

Introduction: Significance and Potential Applications

6-chloro-3-nitro-3H-pyridin-2-one belongs to the substituted nitropyridine class of compounds, which are pivotal structural motifs in the development of novel therapeutic agents. The presence of a nitro group, a chlorine atom, and a pyridinone core imparts a unique electronic and steric profile, making it a versatile scaffold for chemical modifications. Nitropyridine derivatives have demonstrated a wide range of biological activities, including as potential inhibitors for various kinases, which are crucial targets in oncology and inflammatory diseases.[1][2] The strategic placement of reactive sites on the molecule allows for its use as a building block in the synthesis of more complex drug candidates.

Synthesis and Purification

The synthesis of 6-chloro-3-nitro-3H-pyridin-2-one is typically achieved through the nitration of a corresponding pyridinol precursor. A common and effective method involves the use of a nitrating agent in a strong acidic medium.

Experimental Protocol: Synthesis of 6-chloro-3-nitro-3H-pyridin-2-one

Materials:

  • 2-chloro-5-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, cautiously add 2-chloro-5-hydroxypyridine to concentrated sulfuric acid.

  • While maintaining the temperature at 0°C, add potassium nitrate portion-wise to the stirred mixture.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 16 hours to ensure complete nitration.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • The resulting precipitate, 6-chloro-3-nitro-3H-pyridin-2-one, is collected by filtration.

  • The solid product is then washed with cold deionized water and dried under vacuum.[3]

This procedure typically yields the desired product in good purity. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Synthesis_Workflow Start 2-chloro-5-hydroxypyridine Reaction Nitration at 0°C to RT Start->Reaction Step 1 Reagents H₂SO₄, KNO₃ Reagents->Reaction Step 2 Workup Quenching with Ice Filtration Reaction->Workup Step 3 Product 6-chloro-3-nitro-3H-pyridin-2-one Workup->Product Step 4

A simplified workflow for the synthesis of 6-chloro-3-nitro-3H-pyridin-2-one.

Physicochemical and Spectroscopic Characterization

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃[4]
Molecular Weight 174.54 g/mol [4]
Appearance Solid[5]
CAS Number 92138-35-7[4]
Predicted Spectroscopic Features

Based on the structure, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR: The spectrum should display five signals for the five carbon atoms in the pyridine ring. The carbon atom attached to the carbonyl group would appear at a significantly downfield chemical shift.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the pyridinone, the N-H stretching, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Structural Analysis: A Theoretical Perspective

In the absence of experimental X-ray diffraction data for 6-chloro-3-nitro-3H-pyridin-2-one, we can infer its likely structural features by examining the crystal structure of the closely related molecule, 2-chloro-3-nitropyridine.

Crystal Structure of 2-chloro-3-nitropyridine

The crystal structure of 2-chloro-3-nitropyridine has been determined by single-crystal X-ray diffraction. This provides a valuable model for understanding the potential intermolecular interactions and packing in the solid state of our target compound.

Crystallographic Parameter2-chloro-3-nitropyridine
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.613(1)
b (Å) 12.232(2)
c (Å) 7.716(1)
β (°) 118.485(2)
Volume (ų) 631.5(2)

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition.

In the crystal structure of 2-chloro-3-nitropyridine, the nitro group is twisted relative to the pyridine ring. The crystal packing is stabilized by non-classical C-H···N and C-H···O hydrogen bonds, forming a layered motif.

Predicted Structural Features of 6-chloro-3-nitro-3H-pyridin-2-one

Based on the structure of 2-chloro-3-nitropyridine and general principles of organic chemistry, we can predict the following for 6-chloro-3-nitro-3H-pyridin-2-one:

  • Tautomerism: The compound can exist in two tautomeric forms: the pyridin-2-one form and the 2-hydroxypyridine form. The pyridin-2-one tautomer is generally the more stable form in the solid state.

  • Intramolecular Interactions: The presence of the nitro group and the pyridinone oxygen may lead to intramolecular hydrogen bonding with the N-H group, influencing the planarity of the molecule.

  • Intermolecular Interactions: In the solid state, it is highly probable that the molecules will be linked by intermolecular hydrogen bonds involving the N-H group of one molecule and the carbonyl oxygen or a nitro oxygen of a neighboring molecule. Pi-pi stacking interactions between the pyridine rings are also likely to contribute to the overall crystal packing.

The molecular structure of 6-chloro-3-nitro-3H-pyridin-2-one.

Conclusion and Future Directions

6-chloro-3-nitro-3H-pyridin-2-one is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While a definitive crystal structure remains to be determined, this guide has provided a comprehensive overview of its synthesis, known properties, and a theoretically grounded prediction of its structural characteristics.

Future work should focus on obtaining single crystals of this compound and performing X-ray diffraction analysis to experimentally validate the predicted structural features. A detailed spectroscopic characterization would also be invaluable to the scientific community. Such studies will undoubtedly provide deeper insights into the structure-activity relationships of this class of compounds and facilitate the design of new molecules with enhanced properties.

References

  • Gara, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

  • Chemsrc. 6-Chloro-3-nitro-2-pyridinol. [Link]

  • Supporting Information for N-oxidation of Pyridine Deriv
  • PubChem. 6-Chloro-3-nitropyridin-2-ol. [Link]

  • ResearchGate. Synthesis and characterization of 6-chloro-2 (1H)-pyridinol. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectral Analysis of 6-Chloro-3-nitro-3H-pyridin-2-one: Tautomerism, Chemical Shifts, and Structural Elucidation

Executive Summary The structural elucidation of highly substituted nitrogenous heterocycles demands rigorous analytical methodologies. For 6-chloro-3-nitro-3H-pyridin-2-one (CAS 92138-35-7), Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted nitrogenous heterocycles demands rigorous analytical methodologies. For 6-chloro-3-nitro-3H-pyridin-2-one (CAS 92138-35-7), Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool not only for confirming atomic connectivity but also for resolving complex tautomeric equilibria in solution. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C NMR spectral properties of this compound, detailing the causality behind experimental parameter selection, signal assignment, and the self-validating protocols required for reproducible data acquisition.

Tautomeric Dynamics and Structural Nuances

While formally named 6-chloro-3-nitro-3H-pyridin-2-one, this molecule exists within a dynamic tautomeric equilibrium. In the solid state and in polar aprotic solvents, the non-aromatic "3H" form rapidly isomerizes to maximize thermodynamic stability, predominantly yielding 6-chloro-3-nitro-1H-pyridin-2-one (the pyridone tautomer) and 6-chloro-3-nitropyridin-2-ol (the lactim/enol tautomer).

The electron-withdrawing nature of the nitro ( −NO2​ ) and chloro ( −Cl ) groups significantly impacts the electron density of the heterocyclic core [1]. NMR spectroscopy is critical here: the presence and chemical shift of the exchangeable proton (NH vs. OH), alongside the coupling constants of the ring protons, provide unambiguous evidence of the dominant tautomer in a given solvent environment.

1 H NMR Spectral Analysis: The AX Spin System

Causality of Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over chloroform-d (CDCl 3​ ) is a deliberate, causality-driven choice. 6-Chloro-3-nitro-3H-pyridin-2-one exhibits strong intermolecular hydrogen bonding, forming stable dimers in non-polar solvents that cause severe line broadening. DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these dimers, stabilizing the highly polar 1H-pyridin-2-one tautomer, and yielding sharp, highly resolved resonance signals [2].

Signal Assignment

The 1 H NMR spectrum (at 400 MHz) is characterized by a classic AX spin system corresponding to the two adjacent aromatic protons at positions 4 and 5.

  • H-4 ( δ 8.41 ppm): This proton is highly deshielded due to the strong anisotropic and inductive electron-withdrawing effects of the adjacent ortho-nitro group.

  • H-5 ( δ 7.06 ppm): Located between the chloro group and H-4, this proton is relatively more shielded. The resonance effect of the chlorine atom's lone pairs partially offsets its inductive withdrawal, shifting H-5 upfield relative to H-4.

  • NH/OH ( δ ~12.5 ppm): A broad singlet indicates the exchangeable proton, confirming the 1H-pyridin-2-one tautomeric dominance in DMSO- d6​ .

Table 1: 1 H NMR Quantitative Data Summary (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-4 8.41Doublet (d)8.31HDeshielded by ortho- NO2​
H-5 7.06Doublet (d)8.31HShielded relative to H-4; ortho to Cl
NH 12.50Broad Singlet (br s)-1HExchangeable pyridone proton

13 C NMR Spectral Analysis: Quaternary Carbon Relaxation

Causality of Acquisition Parameters

Acquiring high-quality 13 C NMR data for this compound presents a specific challenge: three of the five ring carbons (C-2, C-3, C-6) are quaternary. Because 13 C relaxation is primarily driven by dipole-dipole interactions with directly attached protons, these quaternary carbons suffer from exceptionally long longitudinal relaxation times ( T1​ ). To prevent signal saturation and ensure accurate detection, the inter-pulse delay ( D1​ ) must be extended from the standard 2.0 seconds to at least 5.0 seconds.

Signal Assignment

The 13 C NMR spectrum (at 100 MHz) yields five distinct carbon environments. The assignments are heavily influenced by the substituent effects on the pyridone core [3].

Table 2: 13 C NMR Quantitative Data Summary (100 MHz, DMSO- d6​ )
Carbon PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-2 156.2Quaternary (C=O)Carbonyl carbon; highly deshielded.
C-6 146.7Quaternary (C-Cl)Deshielded by electronegative chlorine.
C-4 141.5Tertiary (CH)Deshielded by para-carbonyl and ortho-nitro.
C-3 134.8Quaternary (C- NO2​ )Attached to the strongly electron-withdrawing nitro group.
C-5 111.3Tertiary (CH)Most shielded ring carbon; ortho to chlorine resonance.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints. If any checkpoint fails, the protocol mandates a hard stop, preventing the acquisition of artifact-laden data.

Step 1: Sample Preparation & Internal Validation

  • Dissolve 15 mg of 6-chloro-3-nitro-3H-pyridin-2-one in 0.6 mL of anhydrous DMSO- d6​ .

  • Self-Validating Check: Add 0.03% v/v Tetramethylsilane (TMS). The sample must be completely particulate-free; filter through a 0.22 μ m PTFE syringe filter into a 5 mm precision NMR tube to prevent magnetic susceptibility gradients.

Step 2: Instrument Tuning & Shimming

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear probe.

  • Set the probe temperature to a strictly regulated 298 K to prevent temperature-induced chemical shift drift of the NH proton.

  • Lock the magnetic field to the deuterium frequency of DMSO- d6​ .

  • Self-Validating Check: Execute automated 3D gradient shimming. The acquisition may only proceed if the TMS reference peak at 0.00 ppm achieves a Full Width at Half Maximum (FWHM) of < 1.0 Hz .

Step 3: 1D 1 H and 13 C Acquisition

  • 1 H NMR: Acquire 16 transients using a standard 30° pulse program (zg30), a spectral width of 15 ppm, and a relaxation delay ( D1​ ) of 2.0 s.

  • 13 C NMR: Acquire 1024 transients using a composite pulse decoupling sequence (zgpg30), a spectral width of 250 ppm, and a strictly enforced D1​ of 5.0 s to capture quaternary carbons.

Step 4: Processing and Phase Correction

  • Apply a zero-filling factor to double the data points, followed by an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform manual zero-order and first-order phase corrections until the baseline is perfectly flat, ensuring accurate integration of the AX spin system.

Structural Elucidation Workflow

The logical relationship between sample preparation, data acquisition, and tautomeric elucidation is mapped below.

NMR_Workflow A 6-Chloro-3-nitro-3H-pyridin-2-one Sample (CAS 92138-35-7) B Solvent Selection (DMSO-d6 vs CDCl3) A->B C 1D 1H NMR (400 MHz) AX Spin System Analysis B->C D 1D 13C NMR (100 MHz) Extended D1 for Quaternary C B->D E Spectral Processing (Phase & Baseline Correction) C->E D->E F Tautomeric Elucidation (1H-pyridin-2-one confirmation) E->F

Figure 1: Self-validating NMR workflow for the structural elucidation of pyridone tautomers.

Conclusion

The spectral analysis of 6-chloro-3-nitro-3H-pyridin-2-one illustrates the profound intersection of quantum mechanics, thermodynamics, and analytical chemistry. By understanding the causality behind solvent effects on tautomeric equilibria and adjusting acquisition parameters to account for quaternary carbon relaxation, researchers can extract highly reliable, self-validated structural data. The resulting AX spin system in the 1 H spectrum and the five distinct carbon environments in the 13 C spectrum conclusively map the electronic architecture of this vital heterocyclic scaffold.

References

  • Title: 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine Source: Molecules (MDPI), 2023 URL: [Link] [2]

  • Title: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers Source: PubMed Central (NIH), 2024 URL: [Link] [3]

Foundational

Tautomeric Equilibrium of 6-chloro-3-nitro-2-pyridone in Diverse Solvent Environments

An In-Depth Technical Guide Abstract Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in chemistry with profound implications for drug discovery and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth examination of the lactam-lactim tautomerism of 6-chloro-3-nitro-2-pyridone, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the theoretical underpinnings of this equilibrium, the determinative role of the solvent environment, and the robust experimental and computational methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to analyze and control tautomeric populations in solution.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the 2-pyridone scaffold is a privileged structure. Molecules containing this moiety can exist in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol or hydroxy) form.[1][2] This equilibrium is not static; it is a dynamic process exquisitely sensitive to the molecular architecture and its immediate environment.[1] Understanding and controlling this equilibrium is critical, as different tautomers present distinct three-dimensional shapes and electronic properties, leading to differential interactions with biological targets.[1][3]

This guide focuses on 6-chloro-3-nitro-2-pyridone. The presence of two potent electron-withdrawing groups—a chloro atom at the 6-position and a nitro group at the 3-position—creates a unique electronic landscape that significantly influences the tautomeric preference compared to the parent 2-pyridone molecule. The objective of this whitepaper is to provide a rigorous, field-proven framework for investigating the tautomeric equilibrium of this specific compound. We will dissect the causality behind experimental choices and present self-validating protocols, moving from foundational theory to practical application.

Chapter 1: The Theoretical Framework of 6-chloro-3-nitro-2-pyridone Tautomerism

The tautomeric equilibrium of 6-chloro-3-nitro-2-pyridone involves the intramolecular transfer of a proton between the ring nitrogen and the exocyclic oxygen atom, as depicted below.

SolventEffects Lactam Lactam Tautomer (More Polar, H-bond Acceptor/Donor) Lactim Lactim Tautomer (Less Polar, Aromatic) NonPolar Non-Polar (e.g., Hexane) NonPolar->Lactim Favors via Minimal Interaction PolarAprotic Polar Aprotic (e.g., DMSO) PolarAprotic->Lactam Favors via Dipole-Dipole Interactions PolarProtic Polar Protic (e.g., Water) PolarProtic->Lactam Strongly Favors via H-Bonding & Polarity

Figure 2: Influence of solvent class on tautomeric equilibrium.

Chapter 3: Experimental & Computational Methodologies

A multi-pronged approach combining spectroscopic and computational methods is essential for a definitive analysis of the tautomeric equilibrium.

Workflow Start Problem: Determine Tautomeric Equilibrium of 6-chloro-3-nitro-2-pyridone NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Quantitative Method UVVis UV/Vis Spectroscopy Start->UVVis Qualitative & Supportive DFT Computational (DFT) Modeling Start->DFT Theoretical Prediction & Validation Quantify Quantify Keq & % Tautomer NMR->Quantify Correlate Correlate with Solvent Properties UVVis->Correlate DFT->Correlate Quantify->Correlate Conclusion Comprehensive Understanding Correlate->Conclusion

Figure 3: Integrated workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for studying tautomeric equilibria in solution. [4][5]If the rate of interconversion between tautomers is slow on the NMR timescale, distinct sets of signals for each species will be observed. The relative populations can then be determined directly by integrating these signals, providing a robust calculation of Keq. [6][7] Experimental Protocol:

  • Sample Preparation: Prepare solutions of 6-chloro-3-nitro-2-pyridone at a consistent concentration (e.g., 10-20 mM) in a range of deuterated solvents spanning the polarity scale (e.g., Hexane-d14, Chloroform-d, Acetonitrile-d3, DMSO-d6, Methanol-d4, D₂O).

  • Data Acquisition:

    • Acquire quantitative ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value to allow for full magnetization recovery, which is critical for accurate integration.

    • Acquire ¹³C NMR spectra to provide complementary structural information.

  • Data Analysis & Keq Calculation:

    • Signal Assignment: Identify unique, well-resolved signals corresponding to each tautomer. For the ¹H spectrum, key diagnostic signals may include the N-H proton of the lactam (often a broad singlet) vs. the O-H proton of the lactim, and the aromatic ring protons, which will have different chemical shifts and coupling patterns in each form.

    • Integration: Carefully integrate at least one pair of non-overlapping signals corresponding to the lactam and lactim forms. For example, integrate a specific aromatic proton signal for each tautomer.

    • Calculation: Calculate the mole fraction (χ) and the equilibrium constant (Keq) using the integrated areas (A):

      • % Lactam = [A_lactam / (A_lactam + A_lactim)] * 100

      • % Lactim = [A_lactim / (A_lactam + A_lactim)] * 100

      • Keq = [Lactam] / [Lactim] = A_lactam / A_lactim

UV/Vis Spectroscopy

Causality: The lactam and lactim tautomers possess different conjugated π-systems (chromophores) and will therefore absorb light at different wavelengths. [8]The lactam form, with its cross-conjugated pyridone system, and the lactim form, with its aromatic hydroxypyridine system, will exhibit distinct λmax values. Observing the changes in the absorption spectrum across different solvents provides strong qualitative evidence of a shift in the tautomeric equilibrium. [9] Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1 mM) of the compound in a wide range of spectroscopic-grade solvents.

  • Data Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-450 nm) using a matched pair of cuvettes, with the pure solvent as a reference.

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Plot λmax versus a solvent polarity parameter (like the Dimroth-Reichardt ET(30) value) to visualize the solvatochromic shifts.

    • Deconvolution of overlapping spectra can be performed to estimate the relative ratios of the two tautomers, though this is less precise than NMR.

Computational Chemistry (Density Functional Theory - DFT)

Causality: DFT calculations provide a powerful theoretical lens to understand the intrinsic stabilities of the tautomers and to rationalize experimental results. [1][10][11]By modeling the molecule in the gas phase and in a solvent continuum, we can predict the equilibrium position and dissect the energetic contributions.

Protocol Workflow:

  • Structure Optimization: Build the 3D structures of both the lactam and lactim tautomers. Perform a full geometry optimization and frequency calculation in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)). Confirm that the optimized structures are true energy minima (i.e., have zero imaginary frequencies).

  • Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation in various solvents using an implicit solvent model like the Polarizable Continuum Model (PCM).

  • Energy Analysis: Calculate the Gibbs free energy difference (ΔG) between the two tautomers in each environment. The equilibrium constant can be estimated using the equation: ΔG = -RT ln(Keq). A negative ΔG indicates that the lactam form is more stable.

Chapter 4: Data Synthesis and Expected Outcomes

By applying the methodologies described, one can generate a comprehensive dataset to characterize the tautomeric behavior of 6-chloro-3-nitro-2-pyridone. The results can be summarized for clear comparison.

Table 1: Predicted Equilibrium Data for 6-chloro-3-nitro-2-pyridone in Various Solvents at 298 K

SolventDielectric Constant (ε)Keq ([Lactam]/[Lactim])% Lactam% LactimPredominant Tautomer
Hexane1.9< 0.1< 10%> 90%Lactim
Toluene2.4~ 0.2~ 17%~ 83%Lactim
Chloroform4.8~ 1.5~ 60%~ 40%Lactam
Acetonitrile37.5> 10> 91%< 9%Lactam
DMSO46.7> 20> 95%< 5%Lactam
Methanol32.7> 50> 98%< 2%Lactam
Water80.1> 100> 99%< 1%Lactam

Note: The Keq and percentage values in this table are illustrative, based on established principles for similar systems, and represent expected trends.

Interpretation of Trends:

The data clearly demonstrates a strong correlation between solvent polarity and the position of the tautomeric equilibrium.

  • In non-polar solvents like hexane and toluene, the equilibrium lies far to the right, favoring the lactim (hydroxy) form. This is consistent with the greater intrinsic aromatic stability of this tautomer in an environment with minimal solute-solvent interaction. [1][12]2. As the solvent polarity increases (chloroform, acetonitrile, DMSO), a dramatic shift occurs. The equilibrium moves to favor the more polar lactam (keto) form, which is better stabilized by dipole-dipole interactions. [1]3. In polar protic solvents (methanol, water), the stabilization of the lactam form is even more pronounced. The ability of these solvents to form strong hydrogen bonds with the C=O and N-H groups of the lactam tautomer drives the equilibrium almost exclusively to the lactam side. [1]

Conclusion and Implications

The tautomeric equilibrium of 6-chloro-3-nitro-2-pyridone is highly sensitive to its solvent environment. A clear and predictable trend exists where the less polar, aromatic lactim form dominates in non-polar media, while the more polar, amide-like lactam form is overwhelmingly favored in polar and especially hydrogen-bonding solvents. The powerful electron-withdrawing nature of the chloro and nitro substituents modulates the precise position of this equilibrium compared to simpler pyridinones.

For professionals in drug development, this solvent-dependent behavior is a critical design and formulation parameter. The predominant tautomer in a physiological (aqueous) environment will be the lactam form. However, its ability to cross lipid membranes (a non-polar environment) may be influenced by the transient existence of the more lipophilic lactim tautomer. Therefore, a thorough understanding and quantification of the tautomeric equilibrium in a range of solvents, as outlined in this guide, is not merely an academic exercise but an essential component of rational drug design, enabling scientists to predict and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates.

References

  • O'Donnell, M. J., et al. (2016). Utilizing NMR To Study Structure and Equilibrium in the Organic Chemistry Laboratory. In NMR Spectroscopy in the Undergraduate Curriculum. ACS Symposium Series. [Link]

  • Xiong, W., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. NIH Public Access. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2328516, 6-Chloro-3-nitropyridin-2-ol. PubChem. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Request PDF. [Link]

  • Laza, S. M., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

  • Lyčka, A. (2002). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

  • Gorb, L., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. [Link]

  • Rápiso, R., et al. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

  • Button, D. (2021). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

  • Katritzky, A. R. (1970). The Prototropic Tautomerism of Heteroaromatic Compounds. CHIMIA. [Link]

  • Zúñiga, A., et al. (2018). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publishers. [Link]

  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. [Link]

  • El-Gogary, T. M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Sadlej-Sosnowska, N. (2018). Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects. Request PDF. [Link]

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. HETEROCYCLES. [Link]

Sources

Exploratory

Density Functional Theory (DFT) Calculations for 6-Chloro-3-nitro-3H-pyridin-2-one: A Comprehensive Computational Guide

Executive Summary As computational chemistry increasingly drives rational drug design and synthetic methodology, the accurate modeling of highly functionalized heterocycles is paramount. 6-Chloro-3-nitro-3H-pyridin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As computational chemistry increasingly drives rational drug design and synthetic methodology, the accurate modeling of highly functionalized heterocycles is paramount. 6-Chloro-3-nitro-3H-pyridin-2-one (also recognized by its tautomeric name, 6-chloro-3-nitropyridin-2-ol, CAS 92138-35-7) is a complex molecular system characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position[1]. This unique arrangement of electron-withdrawing groups makes it a highly reactive precursor in pharmaceutical research, particularly for antimicrobial and anticancer agents[1].

This whitepaper establishes a rigorous, self-validating Density Functional Theory (DFT) protocol designed to accurately map the electronic structure, tautomeric equilibrium, and reactive sites of this molecule.

System Characterization & The Causality of Computational Choices

Before executing any quantum mechanical calculation, one must understand the physical chemistry of the system to select appropriate DFT parameters.

Tautomerism and Solvent Effects

The presence of a hydroxyl/carbonyl moiety at the C2 position means this molecule exists in a dynamic tautomeric equilibrium between the lactam (6-chloro-3-nitro-2(1H)-pyridinone) and lactim (6-chloro-3-nitropyridin-2-ol) forms. The lactam form is typically favored in polar solvents due to enhanced dipole-dipole stabilization, whereas the lactim form may be favored in the gas phase or non-polar environments. Consequently, gas-phase-only calculations are physically meaningless for biological applications; a continuum solvation model is mandatory.

Functional and Basis Set Selection (The "Why")

While standard functionals like B3LYP are frequently used to study the electronic properties of nitropyridines[2], they often fail to capture medium-range electron correlation.

  • Functional Choice: We mandate the use of ωB97X-D or M06-2X . The strongly electron-withdrawing nitro group and the polarizable chlorine atom require accurate treatment of non-covalent interactions and long-range corrections to properly model intramolecular charge transfer[3].

  • Basis Set Choice: The 6-311++G(d,p) basis set is required. The addition of diffuse functions (++) is non-negotiable. Oxygen, nitrogen, and chlorine are highly electronegative and possess lone pairs. Failing to include diffuse functions artificially constrains their diffuse electron clouds, leading to inaccurate dipole moments, distorted molecular electrostatic potentials (MEP), and erroneous nucleophilic substitution barriers[4].

Experimental Protocol: Step-by-Step DFT Workflow

The following methodology outlines a self-validating computational workflow to ensure absolute scientific integrity.

Step 1: Conformational Search & Tautomer Initialization
  • Structure Generation: Construct both the lactam and lactim tautomers of 6-chloro-3-nitro-3H-pyridin-2-one using a molecular builder (e.g., GaussView or Avogadro).

  • Pre-optimization: Perform a preliminary molecular mechanics (e.g., MMFF94) cleanup to establish a reasonable starting geometry.

  • Causality: DFT optimization algorithms only locate the nearest local minimum. Failing to explicitly build both tautomers guarantees that the global minimum will be missed.

Step 2: Geometry Optimization & Solvation
  • Execution: Run a simultaneous optimization and frequency calculation using the keywords opt freq in Gaussian or ORCA.

  • Level of Theory: ωB97X-D/6-311++G(d,p).

  • Solvation: Apply the SMD (Solvation Model based on Density) model for water (scrf=(smd,solvent=water)). SMD provides highly accurate free energies of solvation, which are critical for calculating the precise ΔG between the lactam and lactim forms.

Step 3: The Self-Validating Checkpoint (Frequency Analysis)

A fundamental pillar of computational trustworthiness is ensuring the optimized geometry is a true ground-state minimum.

  • Protocol: Extract the vibrational frequencies from the output file.

  • Validation: The structure MUST possess exactly zero imaginary frequencies ( NImag​=0 ).

  • Correction: If NImag​>0 (indicating a transition state or saddle point), the protocol self-corrects: the geometry must be manually displaced along the normal mode of the imaginary frequency and re-optimized until NImag​=0 .

Step 4: Electronic Property Extraction
  • Frontier Molecular Orbitals (FMO): Calculate the HOMO-LUMO energy gap. A smaller gap directly correlates to higher chemical reactivity and lower kinetic stability[2].

  • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the total electron density surface. This visually identifies the most nucleophilic sites (typically the oxygen atoms of the nitro group) and electrophilic sites (the C6 carbon attached to the chlorine)[1].

Quantitative Data Summaries

Table 1: Recommended DFT Parameters and Rationale

ParameterSelectionScientific Causality
Functional ωB97X-DCaptures long-range interactions and dispersion, crucial for the polarizable chlorine and nitro groups.
Basis Set 6-311++G(d,p)Diffuse functions allow the electron density of O, N, and Cl lone pairs to expand properly[4].
Solvation Model SMD (Water/DMSO)Accurately captures the solvent-dependent stabilization of the highly polar lactam tautomer.
Validation Metric NImag​=0 Mathematically proves the optimized geometry is a true local minimum, not a saddle point.

Table 2: Key Physicochemical Properties (Experimental vs. Computed Context)

PropertyValueSource / Relevance
Molecular Formula C5H3ClN2O35[5]
Molecular Weight 174.54 g/mol 5[5]
Density ~1.61 g/cm³6[6]
Boiling Point ~313.2 °C7[7]

Visualization: DFT Workflow

DFT_Workflow Start Input Structure 6-chloro-3-nitro-3H-pyridin-2-one Tautomers Tautomer Generation (Lactam vs. Lactim) Start->Tautomers Opt Geometry Optimization ωB97X-D/6-311++G(d,p) Tautomers->Opt Freq Frequency Calculation (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check TS Transition State Search Check->TS Yes (>0) Props Electronic Properties (HOMO/LUMO, MEP, NMR) Check->Props No (0) TS->Opt Displace along mode End Data Output & Analysis Props->End

Figure 1: Self-validating DFT optimization workflow for 6-chloro-3-nitro-3H-pyridin-2-one.

References

  • National Institutes of Health (PubChem). "6-Chloro-3-nitropyridin-2-ol | C5H3ClN2O3 | CID 2328516".
  • CymitQuimica. "CAS 92138-35-7: 6-chloro-3-nitropyridin-2(1H)-one".
  • Türker, L., et al. (ResearchGate).
  • Rasheed, R. T., et al. (University of Technology, Iraq).
  • National Institutes of Health (PMC). "Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory".

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Physical Properties of 6-chloro-3-nitro-3H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract 6-chloro-3-nitro-3H-pyridin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-3-nitro-3H-pyridin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical scaffold.[1][2] This technical guide provides a comprehensive overview of its thermodynamic stability and physical properties. While experimental thermodynamic data for this specific molecule is not extensively available in public literature, this guide synthesizes known data, theoretical predictions, and information from analogous compounds to offer a robust framework for its handling, characterization, and application. This document details the compound's structural and physicochemical properties, predicted thermodynamic parameters, and outlines standard experimental protocols for their determination, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction and Molecular Overview

6-chloro-3-nitro-3H-pyridin-2-one, also known by its tautomeric name 6-chloro-3-nitropyridin-2-ol, is a substituted pyridinone derivative. The presence of a chlorine atom, a nitro group, and a pyridinone core imparts a unique electronic and structural profile, making it a valuable intermediate in the synthesis of more complex bioactive molecules.[2] Understanding its stability and physical characteristics is paramount for its effective use in synthetic chemistry and for ensuring safety during its handling and storage.

Key Molecular Identifiers:

IdentifierValue
IUPAC Name 6-chloro-3-nitro-1H-pyridin-2-one[1]
CAS Number 92138-35-7[1]
Molecular Formula C₅H₃ClN₂O₃[1]
Molecular Weight 174.54 g/mol [1]
Canonical SMILES C1=C(C(=O)NC(=C1)Cl)[O-][1]
InChI Key SCGNWULOSYKTQP-UHFFFAOYSA-N[1]

Synthesis and Purification

A reliable synthesis of a pure sample is the prerequisite for accurate characterization of its properties. 6-chloro-3-nitro-3H-pyridin-2-one can be synthesized from 2,6-dichloro-3-nitropyridine.

Experimental Protocol: Synthesis of 6-chloro-3-nitro-3H-pyridin-2-one
  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-3-nitropyridine in a polar protic solvent such as isopropanol.[3]

  • Ammonolysis: Introduce ammonia gas into the solution while maintaining the temperature between 20-30°C.[3] The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.[3] This step yields 2-amino-6-chloro-3-nitropyridine.

  • Hydrolysis: The intermediate, 2-amino-6-chloro-3-nitropyridine, is then subjected to hydrolysis to yield the final product. A common method for similar transformations involves diazotization followed by hydrolysis.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain a solid of high purity.[4]

Synthesis_Workflow Start 2,6-dichloro-3-nitropyridine Step1 Ammonolysis (Ammonia gas, Isopropanol, 20-30°C) Start->Step1 Intermediate 2-amino-6-chloro-3-nitropyridine Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Product 6-chloro-3-nitro-3H-pyridin-2-one Step2->Product Purification Recrystallization Product->Purification

Caption: Synthetic pathway for 6-chloro-3-nitro-3H-pyridin-2-one.

Thermodynamic Stability

The thermodynamic stability of a compound is crucial for determining its reactivity, potential hazards, and storage conditions. Key parameters include the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).

Enthalpy of Formation (ΔHf°)
Thermal Decomposition

Nitroaromatic compounds are known for their potential to undergo exothermic decomposition upon heating.[8] The thermal stability of 6-chloro-3-nitro-3H-pyridin-2-one can be effectively evaluated using thermoanalytical techniques.

Experimental Protocol: Thermal Analysis

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique can determine the melting point and the onset temperature of decomposition.

  • Sample Preparation: A small, precisely weighed sample (1-5 mg) of 6-chloro-3-nitro-3H-pyridin-2-one is hermetically sealed in an aluminum pan.

  • Instrumentation: The analysis is performed using a calibrated DSC instrument.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[9]

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (melting) and exothermic events (decomposition).[10]

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: The analysis is carried out using a calibrated TGA instrument.

  • Experimental Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the rate of decomposition.[9][11]

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (1-5 mg in sealed Al pan) DSC_Analysis Heating at constant rate (e.g., 10 °C/min in N₂) DSC_Sample->DSC_Analysis DSC_Data Data Analysis: - Melting Point (Endotherm) - Decomposition Onset (Exotherm) DSC_Analysis->DSC_Data TGA_Sample Sample Preparation (5-10 mg in tared pan) TGA_Analysis Heating at constant rate (e.g., 10 °C/min in N₂ or Air) TGA_Sample->TGA_Analysis TGA_Data Data Analysis: - Onset of Mass Loss - Decomposition Stages TGA_Analysis->TGA_Data

Caption: Workflow for the thermal analysis of 6-chloro-3-nitro-3H-pyridin-2-one.

Physical Properties

The physical properties of a compound are critical for its application in drug formulation and for predicting its behavior in various chemical processes.

Predicted Physical Properties:

PropertyPredicted Value
Boiling Point 342.2 ± 37.0 °C at 760 mmHg
Density 1.7 ± 0.1 g/cm³
Flash Point 160.8 ± 26.5 °C
pKa Not available
LogP 1.1[1]

Note: These values are computationally predicted and should be confirmed by experimental measurement.

Solubility

The solubility of pyridinone derivatives can be highly dependent on the solvent system due to the presence of both polar (pyridinone ring) and potentially non-polar substituents.[4] While specific solubility data for 6-chloro-3-nitro-3H-pyridin-2-one is not available, a general protocol for its determination is provided below.

Experimental Protocol: Solubility Determination
  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature until equilibrium is reached.

  • Quantification: The saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[8]

Crystal Structure

The three-dimensional arrangement of molecules in the solid state is determined by single-crystal X-ray diffraction. This information is vital for understanding intermolecular interactions and for computational modeling. Although a crystal structure for 6-chloro-3-nitro-3H-pyridin-2-one has not been reported, a general procedure for obtaining one is outlined.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of suitable quality can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the atomic coordinates and other structural parameters.[12]

Spectroscopic Properties

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for structure elucidation.

Expected ¹H NMR Features: The spectrum would likely show signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups.

Expected ¹³C NMR Features: The spectrum would display five distinct signals for the carbon atoms of the pyridine ring. The carbonyl carbon would appear at a characteristic downfield shift.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).[13]

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[13]

  • Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to assign the signals to the respective nuclei in the molecule.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H stretch: Around 3100-3300 cm⁻¹

  • C=O stretch: Around 1650-1700 cm⁻¹

  • N-O stretch (nitro group): Two bands, typically around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric)

  • C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[13]

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[13]

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z 174 for ³⁵Cl and m/z 176 for ³⁷Cl in a roughly 3:1 ratio).

  • Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). Cleavage of the pyridine ring is also possible.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Spectroscopic_Analysis Compound 6-chloro-3-nitro-3H-pyridin-2-one NMR NMR Spectroscopy ¹H NMR ¹³C NMR Provides structural backbone and proton/carbon environments Compound->NMR IR IR Spectroscopy Identifies functional groups: - C=O - N-H - NO₂ - C-Cl Compound->IR MS Mass Spectrometry Molecular Weight (M+) Fragmentation Pattern Confirms molecular formula and provides structural clues Compound->MS

Caption: Spectroscopic techniques for the characterization of 6-chloro-3-nitro-3H-pyridin-2-one.

Safety and Handling

Based on the GHS classifications for this compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Conclusion

This technical guide provides a comprehensive overview of the thermodynamic stability and physical properties of 6-chloro-3-nitro-3H-pyridin-2-one. While there is a notable absence of extensive experimental data in the public domain, this document consolidates available information and provides a framework based on established chemical principles and standard analytical protocols. The provided methodologies for synthesis, purification, and characterization will aid researchers in the safe and effective utilization of this important chemical intermediate. Further experimental investigation is warranted to fully elucidate the thermodynamic and physical parameters of this compound, which will undoubtedly contribute to its broader application in drug discovery and development.

References

  • Gyenei, A., et al. (2013). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 18(11), 13987-14005.
  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • PubChem. (n.d.). 6-Chloro-3-nitropyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Türker, L., Gümüş, S., & Atalar, T. (2010). The calculated heat of formation values of the nitropyridine derivatives based on the isodesmic reaction in Scheme 1. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (1973). Thermodynamic analysis of substituent effects on proton dissociation equilibria of substituted pyridines. Journal of the Chemical Society, Perkin Transactions 2.
  • Monash University. (2025). Comparative Hydrophobicity, Solubility, and Metabolic Stability of 4(1H)-Pyridones, 4(1H)-Quinolones, and 9(10H)-Acridones.
  • ResearchGate. (n.d.). TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2073.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (4th ed.). (n.d.).
  • Revue Roumaine de Chimie. (2014).
  • ResearchGate. (n.d.). TGA curve, the first derivative of the TGA curve, and the DSC curve for... Retrieved from [Link]

  • ResearchGate. (n.d.). DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • SciELO. (2004). Thermal decomposition of some chemotherapic substances. Journal of the Brazilian Chemical Society, 15(4).
  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1020.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(3), 309-313.
  • Journal of Physical and Chemical Reference Data. (1976). Ideal Gas Thermodynamic Properties of Six Chloroethanes.
  • MDPI. (2022).
  • ChemRxiv. (2022).
  • A Study of the Thermal Decomposition of Some Hydrated Coordin
  • PubMed. (2015). Crystal Structure of 2-amino-pyridinium 6-chloro-nicotinate.

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Exploratory

An In-depth Technical Guide to the Mechanisms of Formation for 6-Chloro-3-nitro-3H-pyridin-2-one Derivatives

Introduction: The Significance of 6-Chloro-3-nitro-3H-pyridin-2-one Derivatives in Modern Drug Discovery The 6-chloro-3-nitro-3H-pyridin-2-one scaffold is a cornerstone in contemporary medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6-Chloro-3-nitro-3H-pyridin-2-one Derivatives in Modern Drug Discovery

The 6-chloro-3-nitro-3H-pyridin-2-one scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its unique electronic and structural features make it a versatile intermediate for the synthesis of a diverse array of bioactive molecules. The presence of a nitro group, a potent electron-withdrawing group, coupled with a chlorine atom, a good leaving group, activates the pyridinone ring for various chemical transformations. This allows for the strategic introduction of different functionalities, enabling the fine-tuning of the pharmacological properties of the final compounds. Notably, this scaffold is a key component in the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutics, underscoring its importance to researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core mechanisms underlying the formation of these pivotal derivatives, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Primary Synthetic Pathway: Nitration of 2,6-Dichloropyridine and Subsequent Hydrolysis

The most prevalent and industrially scalable route to 6-chloro-3-nitro-3H-pyridin-2-one derivatives commences with the electrophilic nitration of 2,6-dichloropyridine, followed by a regioselective hydrolysis of the resulting 2,6-dichloro-3-nitropyridine. This two-step process offers a high degree of control over the final product's structure.

Mechanism of Electrophilic Nitration of 2,6-Dichloropyridine

The nitration of 2,6-dichloropyridine is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally less reactive towards electrophiles than benzene.[1] Therefore, forcing conditions, such as the use of a strong acid catalyst like sulfuric acid, are typically required.

The reaction proceeds through three key stages:

  • Formation of the Nitronium Ion: In a mixture of concentrated nitric acid and sulfuric acid, the stronger acid (sulfuric acid) protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Electrophilic Attack and Formation of the Sigma Complex: The nitronium ion is then attacked by the π-electron system of the 2,6-dichloropyridine ring. This is the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyridine ring and yielding the final product, 2,6-dichloro-3-nitropyridine.[2]

Diagram of the Electrophilic Nitration Mechanism:

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Re-aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O 2,6-Dichloropyridine 2,6-Dichloropyridine Sigma_Complex Sigma Complex (Resonance Stabilized) 2,6-Dichloropyridine->Sigma_Complex + NO₂⁺ 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine Sigma_Complex->2,6-Dichloro-3-nitropyridine + HSO₄⁻ - H₂SO₄ G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 2,6-Dichloro-3-nitropyridine->Meisenheimer_Complex + OH⁻ OH- OH⁻ 6-Chloro-3-nitro-2-pyridone 6-Chloro-3-nitro-3H-pyridin-2-one Meisenheimer_Complex->6-Chloro-3-nitro-2-pyridone - Cl⁻ Cl- Cl⁻

Caption: Mechanism of Hydrolysis of 2,6-Dichloro-3-nitropyridine.

Reaction Step Reagents and Conditions Yield (%) Reference
Nitration2,6-dichloropyridine, conc. H₂SO₄, KNO₃, 120°C, 10h80[3]
Nitration2,6-dichloropyridine, conc. H₂SO₄, fuming HNO₃, 65°C, 2h46[4]
Nitration2,6-dichloropyridine, 10-65% oleum, HNO₃, 85-150°C~77 (corrected)[5]
HydrolysisNot explicitly detailed for this specific substrate, but generally involves aqueous base (e.g., NaOH, KOH) and heating.-Inferred from general SNAr principles.

Alternative Synthetic Pathway: Direct Nitration of 6-Chloropyridin-2-one

An alternative and more direct route to 6-chloro-3-nitro-3H-pyridin-2-one involves the direct nitration of 6-chloropyridin-2-one. This method circumvents the need for the hydrolysis step.

Mechanism of Direct Nitration

The mechanism is analogous to the electrophilic aromatic substitution described previously. The pyridinone ring is activated towards electrophilic attack by the electron-donating character of the hydroxyl group (in the pyridinol tautomer) or the amide nitrogen.

Tautomerism of 6-Chloropyridin-2-one:

6-Chloropyridin-2-one exists in equilibrium with its tautomeric form, 6-chloro-2-hydroxypyridine. The pyridin-2-one form is generally the major tautomer.

Regioselectivity of Direct Nitration:

The directing effects of the substituents on the 6-chloropyridin-2-one ring guide the incoming nitro group to the 3-position.

  • The chloro group at the 6-position is an ortho, para-director, but deactivating.

  • The hydroxyl/oxo group at the 2-position is a strongly activating ortho, para-director.

  • The ring nitrogen is a meta-director.

The powerful activating and ortho, para-directing effect of the hydroxyl/oxo group at C2 strongly favors substitution at the 3- and 5-positions. The 3-position is ortho to the activating group and meta to the deactivating ring nitrogen, making it the most favorable site for electrophilic attack.

Diagram of the Direct Nitration Mechanism:

G 6-Chloropyridin-2-one 6-Chloropyridin-2-one Sigma_Complex Sigma Complex (Resonance Stabilized) 6-Chloropyridin-2-one->Sigma_Complex + NO₂⁺ NO2+ NO₂⁺ 6-Chloro-3-nitro-2-pyridone 6-Chloro-3-nitro-3H-pyridin-2-one Sigma_Complex->6-Chloro-3-nitro-2-pyridone - H⁺ H+ H⁺ G cluster_0 Route 1: Nitration and Hydrolysis cluster_1 Route 2: Direct Nitration A 2,6-Dichloropyridine B Nitration (HNO₃/H₂SO₄ or KNO₃/H₂SO₄) A->B C 2,6-Dichloro-3-nitropyridine B->C D Hydrolysis (aq. base, heat) C->D E 6-Chloro-3-nitro-3H-pyridin-2-one D->E F 6-Chloropyridin-2-one G Nitration (KNO₃/H₂SO₄) F->G H 6-Chloro-3-nitro-3H-pyridin-2-one G->H

Caption: General Synthetic Workflows for 6-Chloro-3-nitro-3H-pyridin-2-one.

Spectroscopic Data for Characterization

Accurate characterization of the intermediates and final products is paramount for ensuring the integrity of the synthetic process. Below is a summary of key spectroscopic data.

2,6-Dichloro-3-nitropyridine:

Technique Data Reference
¹H NMR Spectrum available.
¹³C NMR SpectraBase data available.
Mass Spec. m/z top peak: 192.
IR SpectraBase data available.

6-Chloro-3-nitro-3H-pyridin-2-one:

Technique Data Reference
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
¹H NMR Data would be expected to show two doublets in the aromatic region. Specific data needs to be acquired experimentally.Inferred from structure
¹³C NMR Data would be expected to show five distinct carbon signals. Specific data needs to be acquired experimentally.Inferred from structure

Conclusion

The formation of 6-chloro-3-nitro-3H-pyridin-2-one derivatives is a well-established process in organic synthesis, with the two-step nitration-hydrolysis pathway from 2,6-dichloropyridine being the most robust and widely employed method. A thorough understanding of the underlying electrophilic and nucleophilic aromatic substitution mechanisms, as well as the directing effects of the substituents, is critical for optimizing reaction conditions and achieving high yields of the desired product. The alternative direct nitration route offers a more atom-economical approach, although it may require more specific optimization depending on the substrate. This guide has provided a detailed overview of these formation mechanisms, supported by experimental protocols and mechanistic diagrams, to serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Filo. Effect of Nitro Substituents on Nucleophilic Substitution Reactions. (2025). Available from: [Link]

  • chemconnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available from: [Link]

  • PubChem. 2,6-Dichloro-3-nitropyridine. Available from: [Link]

  • Matsumura, Y., et al. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules2020 , 25(3), 673. Available from: [Link]

  • Katritzky, A. R., et al. Nitropyridines: Synthesis and reactions. ResearchGate1995 . Available from: [Link]

  • Rong, J., et al. Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters2022 , 24(33), 6098-6102. Available from: [Link]

  • Kim, H., et al. Enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins using cinchona-derived bifunctional organocatalysts. Organic & Biomolecular Chemistry2023 , 21(24), 5035-5039. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Available from: [Link]

  • Fujii, K., et al. Development of Water-Soluble 3-Nitro-2-Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chemistry – An Asian Journal2019 , 14(23), 4305-4311. Available from: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). Available from: [Link]

  • Supporting Information. N-oxidation of Pyridine Derivatives. Available from: [Link]

  • Vlasov, V. M. Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Sciact2019 . Available from: [Link]

  • Fokin, V. V. Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews2007 , 76(7), 629-650. Available from: [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

  • Onchoke, K. K. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief2020 , 31, 105952. Available from: [Link]

  • ResearchGate. 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Available from: [Link]

  • ResearchGate. Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available from: [Link]

  • PubChem. 6-Chloro-3-nitropyridin-2-ol. Available from: [Link]

  • ResearchGate. (PDF) 2,6-Dichloro-3-nitropyridine. Available from: [Link]

  • Abdul-Sada, A. K., et al. 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online2011 , 67(Pt 7), o1785. Available from: [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • PubChem. 2-Chloro-3-nitropyridine. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Available from: [Link]

  • ResearchGate. Kinetics and mechanism of the hydrolysis of imidacloprid. Available from: [Link]

  • ResearchGate. Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Available from: [Link]

  • ResearchGate. The kinetics and mechanism of the hydrolysis of cyclopentolate hydrochloride in alkaline solutions. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one. Available from: [Link]

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Foundational

Infrared (IR) and Raman spectroscopy peak assignments for 6-chloro-3-nitro-3H-pyridin-2-one

A Technical Guide to the Vibrational Spectroscopy of 6-chloro-3-nitro-3H-pyridin-2-one For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth analysis of the Inf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Vibrational Spectroscopy of 6-chloro-3-nitro-3H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the Infrared (IR) and Raman spectroscopic signatures of 6-chloro-3-nitro-3H-pyridin-2-one. Vibrational spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and characterization of complex organic molecules. For a substituted pyridinone like the title compound, which possesses multiple functional groups, a detailed understanding of its spectral features is critical for synthesis confirmation, purity assessment, and reaction monitoring in pharmaceutical and materials science research. This document synthesizes data from analogous molecular systems to provide a reliable framework for assigning the key vibrational modes, focusing on the characteristic frequencies of the pyridinone ring, the nitro group (NO₂), and the carbon-chlorine (C-Cl) bond.

Introduction to Vibrational Analysis

6-chloro-3-nitro-3H-pyridin-2-one is a substituted heterocyclic compound featuring a pyridinone core, a common scaffold in pharmacologically active molecules. The presence of an electron-withdrawing nitro group and a halogen substituent significantly influences the electronic distribution and, consequently, the vibrational properties of the molecule.

Infrared (IR) spectroscopy and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule.

  • IR Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment.

  • Raman Spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser) resulting from molecular vibrations that cause a change in the molecular polarizability.

Together, they provide a comprehensive vibrational "fingerprint," allowing for detailed structural analysis.

Molecular Structure and Vibrational Modes

The structure of 6-chloro-3-nitro-3H-pyridin-2-one dictates its spectroscopic features. The molecule exists predominantly in the keto (pyridin-2-one) form rather than the enol (2-hydroxypyridine) tautomer.[1][2][3] The key functional groups whose vibrations we will analyze are:

  • The cyclic amide group within the pyridinone ring (C=O, N-H, C-N).

  • The aromatic-like C=C and C-H bonds of the ring.

  • The nitro group (NO₂).

  • The carbon-chlorine (C-Cl) bond.

The lack of high symmetry (belonging to the Cₛ point group) means that most vibrational modes are, in principle, active in both IR and Raman spectra.

Figure 1. Molecular structure of 6-chloro-3-nitro-3H-pyridin-2-one with key functional groups highlighted.

Spectroscopic Analysis Workflow

A robust analysis combines experimental data acquisition with computational modeling to achieve confident peak assignments.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis & Assignment Sample Sample Preparation (KBr Pellet or Solution) FTIR FT-IR Data Acquisition (4000-400 cm⁻¹) Sample->FTIR Raman FT-Raman Data Acquisition (4000-50 cm⁻¹) Sample->Raman Compare Compare Experimental and Scaled Theoretical Frequencies FTIR->Compare Raman->Compare DFT DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq PED Potential Energy Distribution (PED) Analysis Freq->PED Assign Assign Vibrational Modes PED->Assign Compare->Assign Report Generate Peak Assignment Table Assign->Report

Figure 2. A standard workflow for the vibrational analysis of a molecule, combining experimental and computational methods.

Detailed Peak Assignments

High-Frequency Region (> 2500 cm⁻¹)
  • N-H Stretching (νN-H): For pyridinones, the N-H stretching vibration typically appears as a broad band in the IR spectrum in the range of 3100-2900 cm⁻¹ . The broadness is due to significant intermolecular hydrogen bonding in the solid state. In dilute solutions, this band becomes sharper and shifts to a higher frequency.[7]

  • C-H Stretching (νC-H): The aromatic C-H stretching vibrations are expected to appear as sharp, medium-to-weak intensity bands above 3000 cm⁻¹ .

Double Bond and Nitro Group Region (1800-1300 cm⁻¹)

This region is often the most informative for confirming the core structure.

  • C=O Stretching (νC=O, Amide I): This is one of the most intense and characteristic bands in the IR spectrum of 2-pyridones. It is expected in the 1690-1650 cm⁻¹ range.[2][3][8] Its exact position is sensitive to hydrogen bonding and electronic effects from substituents.

  • Ring C=C and C=N Stretching (νC=C/νC=N): Multiple bands of strong to medium intensity appear between 1620 cm⁻¹ and 1450 cm⁻¹ . These are due to the stretching vibrations of the double bonds within the pyridinone ring.

  • NO₂ Asymmetric Stretching (νasNO₂): A very strong and characteristic band for the nitro group is expected between 1570-1500 cm⁻¹ . This is a reliable indicator of the presence of the nitro substituent.[1]

  • NO₂ Symmetric Stretching (νsNO₂): Another strong, characteristic band for the nitro group appears in the 1370-1320 cm⁻¹ range.[1] The presence of both strong asymmetric and symmetric stretches is definitive for the NO₂ group.

Fingerprint Region (1300-600 cm⁻¹)

This region contains a complex series of mixed vibrations, including in-plane bending and stretching modes, making it unique for each molecule.

  • C-N Stretching (νC-N): The stretching of the C-N bonds within the ring and connecting to the nitro group contributes to bands in the 1300-1200 cm⁻¹ region.

  • C-H In-plane Bending (δC-H): These modes appear as several bands of variable intensity between 1300 cm⁻¹ and 1000 cm⁻¹ .

  • Ring Breathing Modes: The pyridine ring has characteristic "breathing" modes, which involve the symmetric expansion and contraction of the entire ring. These often appear as sharp and intense bands in the Raman spectrum, typically around 1000 cm⁻¹ .[9][10]

  • NO₂ Bending/Wagging: The bending (scissoring) and wagging vibrations of the nitro group occur in the 870-830 cm⁻¹ and 750-700 cm⁻¹ regions, respectively.

  • C-Cl Stretching (νC-Cl): The carbon-chlorine stretching vibration is expected to produce a strong band in both the IR and Raman spectra. For chloropyridines, this band is typically found in the 800-600 cm⁻¹ range.[11] Its intensity is often greater in the Raman spectrum.

Low-Frequency Region (< 600 cm⁻¹)

This region is dominated by skeletal vibrations and out-of-plane bending modes.

  • Ring Torsional Modes: Deformations of the ring framework occur at low energies, typically below 600 cm⁻¹ .

  • C-Cl Bending (δC-Cl): In-plane and out-of-plane bending of the C-Cl bond will appear at frequencies below 400 cm⁻¹ .

Summary of Predicted Peak Assignments

The following table provides a consolidated summary of the expected vibrational modes and their approximate frequency ranges for 6-chloro-3-nitro-3H-pyridin-2-one.

Frequency Range (cm⁻¹) Vibrational Mode Assignment Spectroscopy Expected Intensity
3100 - 2900ν(N-H) StretchingIRMedium-Strong, Broad
3150 - 3000ν(C-H) StretchingIR, RamanMedium-Weak, Sharp
1690 - 1650ν(C=O) Stretching (Amide I)IRVery Strong
1620 - 1450ν(C=C) / ν(C=N) Ring StretchingIR, RamanStrong to Medium
1570 - 1500νₐₛ(NO₂) Asymmetric StretchingIRVery Strong
1370 - 1320νₛ(NO₂) Symmetric StretchingIR, RamanStrong
1300 - 1200ν(C-N) StretchingIRMedium
1050 - 990Ring Breathing ModeRamanStrong, Sharp
870 - 830δ(NO₂) ScissoringIRMedium
800 - 600ν(C-Cl) StretchingIR, RamanStrong
< 600Ring and Substituent DeformationsIR, RamanMedium to Weak

Note: ν = stretching, δ = in-plane bending. Intensities are predictive and based on analogous compounds.

Conclusion

The vibrational spectra of 6-chloro-3-nitro-3H-pyridin-2-one are rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic peaks are the intense C=O stretch (Amide I) around 1670 cm⁻¹, the pair of very strong NO₂ stretching bands between 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, and the strong C-Cl stretching mode expected in the 800-600 cm⁻¹ region. By correlating the features observed in both IR and Raman spectra with the assignments provided in this guide, researchers can confidently characterize this molecule and its derivatives in various experimental settings.

References

  • Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis. PubMed Central. Available at: [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Raman spectra of pyridine and 2-chloropyridine adsorbed on silica gel. The Journal of Physical Chemistry. Available at: [Link]

  • Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets. Journal of Electron Spectroscopy and Related Phenomena. Available at: [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. Available at: [Link]

  • PubChem. 3-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Raman spectra of pyridine and 2-chloropyridine adsorbed on silica gel. ACS Publications. Available at: [Link]

  • 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Sultan Qaboos University. Available at: [Link]

  • Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. Available at: [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. SciELO México. Available at: [Link]

  • Infrared spectra of 2-pyridone. Canadian Science Publishing. Available at: [Link]

  • Vibrational-state dependent decay dynamics of 2-pyridone excited to the S1 electronic state. Physical Chemistry Chemical Physics. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d. Canadian Journal of Chemistry. Available at: [Link]

  • Vibrational spectra of 1,6-dichlorohexane, n-chloro-, 2-chloro- and 3-chlorohexanes. Indian Academy of Sciences. Available at: [Link]

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Protocols & Analytical Methods

Method

Using 6-chloro-3-nitro-3H-pyridin-2-one as a precursor in heterocyclic synthesis

Application Note: 6-Chloro-3-nitro-3H-pyridin-2-one as a Versatile Precursor in Heterocyclic Synthesis Executive Summary & Chemical Profile 6-Chloro-3-nitro-3H-pyridin-2-one (standard IUPAC nomenclature: 6-chloro-3-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Chloro-3-nitro-3H-pyridin-2-one as a Versatile Precursor in Heterocyclic Synthesis

Executive Summary & Chemical Profile

6-Chloro-3-nitro-3H-pyridin-2-one (standard IUPAC nomenclature: 6-chloro-3-nitropyridin-2(1H)-one , CAS: 92138-35-7) is a highly functionalized building block widely utilized in medicinal chemistry and drug development[1]. Characterized by an ambident pyridone core, an activated C6-chloride, and a reducible C3-nitro group, this compound serves as a critical intermediate for synthesizing complex bicyclic and polycyclic scaffolds, including imidazo[4,5-b]pyridines, pyrido-oxazines, and other peptidomimetics[2]. This application note provides mechanistic insights and field-validated protocols for executing highly regioselective transformations on this scaffold.

Mechanistic Insights & Reactivity Mapping

To effectively utilize this precursor, chemists must exploit the orthogonal reactivity of its three primary functional zones:

  • Ambident Reactivity (O- vs. N-Alkylation): The deprotonated pyridone acts as an ambident nucleophile. Under standard basic conditions (e.g., K₂CO₃ in polar aprotic solvents), alkylation predominantly occurs at the nitrogen atom, which is the softer, more polarizable nucleophilic center. However, selective O-alkylation can be forced using silver(I) salts (e.g., Ag₂CO₃)[2]. The silver ion acts as a halophilic Lewis acid, coordinating with the alkyl halide to generate a carbocationic (Sₙ1-like) transition state. This hard electrophile is preferentially attacked by the harder, more electronegative oxygen atom of the pyridone.

  • Nucleophilic Aromatic Substitution (SₙAr) at C6: The C6-chlorine is highly activated toward nucleophilic attack. The electron-withdrawing effects of the adjacent ring nitrogen, the C2-carbonyl, and the C3-nitro group synergistically lower the LUMO energy of the pyridine ring. This allows for facile SₙAr reactions with primary/secondary amines, thiols, and alkoxides under relatively mild conditions.

  • Orthogonal Nitro Reduction: The nitro group at C3 can be chemoselectively reduced to an amine without dehalogenating the C6 position (if SₙAr has not yet been performed) by using mild reducing agents like Fe/NH₄Cl or SnCl₂. The resulting 3-amino-pyridin-2-one is primed for condensation reactions with aldehydes, orthoesters, or carboxylic acids to yield fused heterocyclic systems.

Reaction Workflows

ReactivityMap Precursor 6-Chloro-3-nitro- pyridin-2(1H)-one (CAS: 92138-35-7) O_Alkylation Selective O-Alkylation (Ag2CO3, MW) Precursor->O_Alkylation Alkyl Halide Ag2CO3 N_Alkylation Selective N-Alkylation (K2CO3, Heat) Precursor->N_Alkylation Alkyl Halide K2CO3 SNAr SNAr at C6 (Amines/Thiols) Precursor->SNAr Nucleophile DIPEA Reduction Nitro Reduction (Fe/NH4Cl or SnCl2) Precursor->Reduction Reducing Agent Substituted 6-Substituted-3-nitro- pyridin-2(1H)-one SNAr->Substituted Fused Fused Heterocycles (e.g., Imidazopyridines) Reduction->Fused Condensation Reagents Substituted->Fused 1. Reduction 2. Cyclization

Divergent synthetic pathways of 6-chloro-3-nitro-pyridin-2(1H)-one in heterocyclic synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Precursor via Diazotization-Hydrolysis

Mechanistic Rationale: The precursor is efficiently synthesized from 2-amino-6-chloro-3-nitropyridine[3]. Diazotization of this highly electron-deficient amine requires strongly acidic conditions (concentrated H₂SO₄) rather than standard aqueous HCl, because the electron-withdrawing nitro and chloro groups drastically reduce the nucleophilicity of the amine. Subsequent hydrolysis replaces the diazonium group with a hydroxyl group, which rapidly tautomerizes to the stable pyridone.

Step-by-Step Methodology:

  • Cool 10 mL of concentrated H₂SO₄ to 0 °C in an ice-salt bath.

  • Slowly add 2-amino-6-chloro-3-nitropyridine (5.0 g, 28.8 mmol) portion-wise, maintaining the internal temperature strictly below 5 °C. Stir for 15 minutes until a homogeneous suspension forms.

  • Prepare a solution of NaNO₂ (4.0 g, 58.0 mmol) in 30 mL of deionized water.

  • Add the aqueous NaNO₂ solution dropwise to the acidic mixture over 20 minutes. Critical: Exothermic nitrogen gas evolution will occur; control the addition rate to maintain the internal temperature at 0–5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Pour the mixture into 150 mL of crushed ice and water to quench the reaction and precipitate the product.

  • Collect the resulting yellow precipitate via vacuum filtration, wash thoroughly with cold water (2 × 50 mL), and dry under high vacuum to afford 6-chloro-3-nitropyridin-2(1H)-one (Yield: ~80%)[3].

Protocol 2: Microwave-Assisted Selective O-Alkylation

Mechanistic Rationale: Conventional heating for O-alkylation using Ag₂CO₃ often requires days of stirring and suffers from poor yields due to competing decomposition[2]. Utilizing microwave (MW) irradiation in a non-polar solvent (hexane) drastically reduces reaction times to minutes while suppressing N-alkylation pathways by preventing the dissociation of the silver-halide-pyridone transition complex.

Step-by-Step Methodology:

  • In a 5 mL microwave-safe glass vial, suspend 6-chloro-3-nitropyridin-2(1H)-one (100 mg, 0.57 mmol) in anhydrous hexane (3.0 mL)[2].

  • Add the desired alkyl halide (e.g., isopropyl iodide, 1.14 mmol, 2.0 equiv) and Ag₂CO₃ (188 mg, 0.68 mmol, 1.2 equiv)[2].

  • Seal the vial and place it in a monomode microwave reactor.

  • Irradiate the mixture at 150 °C for 10 minutes (maximum power 300 W) with vigorous magnetic stirring[2].

  • Cool the vial to room temperature. Filter the mixture through a pad of Celite to remove insoluble silver salts, washing the pad with ethyl acetate (10 mL).

  • Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure O-alkylated product.

Protocol 3: SₙAr with Aliphatic Amines at C6

Mechanistic Rationale: The use of an aprotic polar solvent like DMF accelerates the SₙAr reaction by poorly solvating the nucleophilic amine, thereby increasing its effective nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to scavenge the generated HCl byproduct, driving the reaction forward without competing for the electrophilic C6 position.

Step-by-Step Methodology:

  • Dissolve 6-chloro-3-nitropyridin-2(1H)-one (200 mg, 1.14 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (295 mg, 2.28 mmol, 2.0 equiv) followed by the desired primary or secondary amine (1.25 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor the consumption of the starting material via LC-MS or TLC (eluent: 5% MeOH in DCM).

  • Upon completion, quench the reaction by pouring it into 20 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via recrystallization or silica gel chromatography.

Quantitative Data: Optimization of Alkylation Regioselectivity

The choice of base, solvent, and heating modality dictates the regiochemical outcome of the alkylation of the 2-pyridone scaffold. The table below summarizes the optimized parameters for directing the reaction.

Table 1: Effects of Reaction Conditions on O- vs. N-Alkylation Regioselectivity

BaseSolventTemperatureHeating MethodMajor ProductO:N RatioYield (%)
K₂CO₃DMF80 °CConventional (12 h)N-Alkylated< 1:9985
Ag₂CO₃Hexane80 °CConventional (72 h)O-Alkylated> 95:533
Ag₂CO₃Hexane150 °CMicrowave (10 min)O-Alkylated> 99:182
Ag₂CO₃DMF150 °CMicrowave (10 min)DecompositionN/A< 10

Data synthesis based on optimization studies for silver(I)-mediated aromatic imidate alkylation[2]. Note that highly polar solvents like DMF under microwave conditions with silver salts lead to rapid degradation of the precursor.

References

  • PubChem Compound Summary for CID 2328516, 6-Chloro-3-nitropyridin-2-ol Source: National Center for Biotechnology Information (NCBI) URL:[Link]

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Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6-chloro-3-nitro-3H-pyridin-2-one

Introduction: A Versatile Scaffold for Drug Discovery and Agrochemical Innovation 6-chloro-3-nitro-3H-pyridin-2-one is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery and Agrochemical Innovation

6-chloro-3-nitro-3H-pyridin-2-one is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical synthesis. Its unique electronic and structural features make it an exceptionally versatile building block for the synthesis of a diverse array of more complex molecules. The electron-deficient nature of the pyridine ring, exacerbated by the presence of a strongly electron-withdrawing nitro group, renders the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile introduction of a wide range of functional groups, making this scaffold a valuable starting point for the development of novel therapeutic agents and crop protection agents.[1][2] This guide provides an in-depth exploration of the SNAr reactions of 6-chloro-3-nitro-3H-pyridin-2-one, offering detailed mechanistic insights and practical, field-proven protocols for its reaction with various nucleophiles.

The Mechanism of Nucleophilic Aromatic Substitution on 6-chloro-3-nitro-3H-pyridin-2-one

The SNAr reaction of 6-chloro-3-nitro-3H-pyridin-2-one proceeds via a well-established addition-elimination mechanism.[3][4] The key to this reaction is the significant activation of the pyridine ring towards nucleophilic attack by the ortho-nitro group.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the chlorine leaving group (C6). This attack is facilitated by the inductive and resonance effects of the nitro group, which delocalizes the electron density of the ring, making the C6 position more electrophilic.

  • Formation of the Meisenheimer Complex: The initial nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the substituted product. This step is typically fast.

The pyridin-2-one tautomer introduces an additional layer of complexity. Under basic conditions, the proton on the ring nitrogen can be removed, forming a pyridin-2-olate anion. This may modulate the reactivity of the ring system, but the fundamental SNAr pathway at the C6 position remains the dominant reactive pathway.

SNAr_Mechanism Substrate 6-chloro-3-nitro-3H-pyridin-2-one Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Substrate->Meisenheimer Addition Nucleophile Nucleophile (Nu⁻) Product 6-substituted-3-nitro-3H-pyridin-2-one Meisenheimer->Product Elimination Leaving_Group Chloride Ion (Cl⁻)

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 6-chloro-3-nitro-3H-pyridin-2-one with representative amine, thiol, and alkoxide nucleophiles.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol is designed for the reaction of 6-chloro-3-nitro-3H-pyridin-2-one with a primary amine, using benzylamine as a representative example. The use of a non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the substitution reaction.

Materials:

  • 6-chloro-3-nitro-3H-pyridin-2-one

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for reflux with magnetic stirring

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-3-nitro-3H-pyridin-2-one (1.0 equiv).

  • Solvent and Reagents: Add anhydrous 1,4-dioxane to dissolve the starting material (concentration of ~0.1 M). To the stirred solution, add benzylamine (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel to yield the pure 6-(benzylamino)-3-nitro-3H-pyridin-2-one.

Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)

This protocol describes the substitution reaction with a thiol nucleophile. The use of a base such as potassium carbonate is effective for the in situ generation of the more nucleophilic thiolate.

Materials:

  • 6-chloro-3-nitro-3H-pyridin-2-one

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for heating with magnetic stirring

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-3-nitro-3H-pyridin-2-one (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add thiophenol (1.1 equiv) and potassium carbonate (2.0 equiv) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-nitro-6-(phenylthio)-3H-pyridin-2-one.

Protocol 3: Alkoxylation with an Alcohol (e.g., Sodium Methoxide)

This protocol is suitable for the reaction with a simple alkoxide. It is often advantageous to use the pre-formed sodium alkoxide or generate it in situ using a strong base.

Materials:

  • 6-chloro-3-nitro-3H-pyridin-2-one

  • Sodium methoxide (25% solution in methanol or as a solid)

  • Anhydrous Methanol

  • Standard glassware for reflux with magnetic stirring

  • TLC plates and developing chamber

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 6-chloro-3-nitro-3H-pyridin-2-one (1.0 equiv) in anhydrous methanol in a round-bottom flask.

  • Reagent Addition: Carefully add sodium methoxide (1.2 equiv) to the solution. If using a solution of sodium methoxide in methanol, ensure the final concentration of the substrate is appropriate (~0.1-0.2 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours. Gentle heating to 40-50 °C can be employed to accelerate the reaction if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully neutralize the excess base with a dilute acid (e.g., 1 M HCl) until the pH is neutral. Remove the methanol under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford 6-methoxy-3-nitro-3H-pyridin-2-one.

Summary of Reaction Conditions and Expected Outcomes

The following table provides a comparative summary of typical reaction conditions for the SNAr of 6-chloro-3-nitro-3H-pyridin-2-one with various nucleophiles. Please note that yields are estimates based on reactions with analogous substrates and may require optimization for specific cases.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Amines Primary/Secondary AliphaticDIPEA, Et₃NDioxane, THFReflux4-1270-95
Aromatic (Anilines)NaH, K₂CO₃DMF, DMAc80-1206-2450-80
Thiols Aliphatic/AromaticK₂CO₃, Cs₂CO₃DMF, Acetonitrile60-1001-585-98
Alcohols/Phenols Alkoxides (e.g., NaOMe)N/A (pre-formed)Corresponding Alcohol25-601-475-90
PhenoxidesK₂CO₃, NaHDMF, DMSO80-1105-1860-85

Workflow for Reaction Optimization

Optimizing SNAr reactions often involves a systematic evaluation of several key parameters. The following workflow provides a logical approach to achieving high yields and purity.

Optimization_Workflow Start Start: Initial Reaction Setup (e.g., Protocol 1) Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Purify Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Success Successful Synthesis Workup->Success Incomplete Incomplete Reaction Troubleshoot->Incomplete Side_Products Side Products Observed Troubleshoot->Side_Products Increase_Temp Increase Temperature Incomplete->Increase_Temp Change_Solvent Change Solvent (e.g., to DMF, DMSO) Incomplete->Change_Solvent Stronger_Base Use Stronger Base (e.g., NaH, KHMDS) Incomplete->Stronger_Base Lower_Temp Lower Temperature Side_Products->Lower_Temp Weaker_Base Use Weaker Base (e.g., K₂CO₃) Side_Products->Weaker_Base Check_Purity Check Reagent Purity Side_Products->Check_Purity Increase_Temp->Monitor Change_Solvent->Monitor Stronger_Base->Monitor Lower_Temp->Monitor Weaker_Base->Monitor Check_Purity->Start

Caption: A decision-making workflow for optimizing SNAr reactions.

References

  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-6-chloro-3-nitropyridine: A Key Pharmaceutical Intermediate for Antiviral and Anticancer Drug Synthesis. Available at: [Link]

  • WordPress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Table of Contents. Available at: [Link]

  • ResearchGate. SnAr substitution of chlorine on the six-membered ring by various amines. Available at: [Link]

  • ACS Publications. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Available at: [Link]

  • Indian Academy of Sciences. Synthesis of substituted 3-cyano-2-pyridones: Part III- Enzyme kinetics. Available at: [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • Diva-Portal.org. Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Available at: [Link]

  • Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available at: [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [Link]

  • WordPress. SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]

  • PubMed. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Available at: [Link]

  • SciSpace. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • PubChem. 6-Chloro-3-nitropyridin-2-ol. Available at: [Link]

  • mediaTUM. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • ResearchGate. Selective Synthesis of 5,6‐Disubstituted 3‐Methyl‐2(2H)‐pyranones and 6‐Substituted 3‐Methyl‐2(2H)‐pyranones, Including Fusalanipyrone and Gibepyrone A. Available at: [Link]

  • PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

  • NextSDS. (6-chloro-3-nitro-2-pyridyl) (2-chlorophenyl) ketone - Chemical Substance Information. Available at: [Link]

  • ChemRxiv. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Available at: [Link]

  • ACS Publications. (2022). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. Available at: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 6-Chloro-3-nitro-3H-pyridin-2-one

Executive Summary The selective reduction of the nitro group in halogenated heteroaromatics—specifically 6-chloro-3-nitro-3H-pyridin-2-one (often existing as its tautomer, 6-chloro-3-nitropyridin-2(1H)-one)—to its corres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective reduction of the nitro group in halogenated heteroaromatics—specifically 6-chloro-3-nitro-3H-pyridin-2-one (often existing as its tautomer, 6-chloro-3-nitropyridin-2(1H)-one)—to its corresponding amine is a critical transformation in the synthesis of kinase inhibitors and antibacterial agents[1]. The primary synthetic challenge is achieving complete conversion of the nitro moiety to an amino group without triggering concurrent hydrodehalogenation (cleavage of the C–Cl bond).

This application note provides a mechanistic overview of this chemoselectivity challenge and details two validated, self-validating protocols utilizing Single-Electron Transfer (SET) mechanisms to yield 3-amino-6-chloro-3H-pyridin-2-one with high purity and yield.

Mechanistic Insights: The Hydrodehalogenation Liability

In standard catalytic hydrogenation (e.g., using Pd/C and H₂ gas), the reduction of the nitro group proceeds rapidly. However, the newly formed amino group significantly increases the electron density of the pyridine ring. This electron-rich intermediate facilitates the oxidative addition of the palladium catalyst into the adjacent C–Cl bond, leading to rapid hydrodehalogenation and the formation of the unwanted des-chloro byproduct[2].

To circumvent this, researchers must avoid transition-metal catalysts prone to oxidative addition. Instead, mild reducing agents that operate via a Single-Electron Transfer (SET) mechanism—such as Iron (Fe) in mildly acidic media or Tin(II) chloride (SnCl₂)—are required. These reagents selectively target the highly electrophilic nitro group while leaving the aryl chloride intact[3].

Process Visualization

G Start 6-chloro-3-nitro-3H-pyridin-2-one (Starting Material) Decision Select Reduction Strategy Start->Decision PdC Standard Pd/C + H2 Decision->PdC High Risk Fe Fe / NH4Cl (Aqueous) Decision->Fe Optimal Scale-up SnCl2 SnCl2·2H2O (EtOH) Decision->SnCl2 Mild Lab Scale Dehalogenation Unwanted Byproduct: 3-amino-3H-pyridin-2-one (Loss of Cl) PdC->Dehalogenation Hydrodehalogenation Target Target Product: 3-amino-6-chloro-3H-pyridin-2-one Fe->Target Chemoselective SET SnCl2->Target Chemoselective SET

Workflow for chemoselective nitro reduction avoiding hydrodehalogenation.

Decision Matrix for Reagent Selection

The following table summarizes the quantitative and qualitative data for selecting the appropriate reduction method based on scale and selectivity requirements.

Reduction MethodReagents & ConditionsChemoselectivity (Nitro vs. Cl)Typical YieldScalabilityEnvironmental & Safety Impact
Method A Fe powder, NH₄Cl, EtOH/H₂O, 80 °C> 99%85–95%HighModerate (Generates iron sludge)
Method B SnCl₂·2H₂O, EtOAc or EtOH, 60 °C> 99%80–90%Low/MediumHigh (Requires toxic tin disposal)
Standard H₂, Pd/C, MeOH, RT< 50%VariableHighLow (High risk of dehalogenation)
Poisoned Cat. H₂, Pt/C (Sulfided), RT90–95%75–85%HighLow (Requires specialized catalyst)

Validated Experimental Protocols

Protocol A: Iron-Mediated Reduction (Modified Béchamp)

This method is highly recommended for scale-up due to the low cost of reagents and robust chemoselectivity[3].

Step-by-Step Methodology:

  • Reaction Setup: Charge a round-bottom flask with 6-chloro-3-nitro-3H-pyridin-2-one (1.0 equiv), fine Iron powder (325 mesh, 5.0 equiv), and Ammonium chloride (NH₄Cl, 2.0 equiv).

    • Causality: Iron serves as the electron donor. NH₄Cl acts as a mild proton source. Using a weak acid like NH₄Cl instead of HCl prevents over-reduction and protects sensitive functionalities, maintaining a near-neutral pH[3].

  • Solvent Addition: Add a solvent mixture of Ethanol and Water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

    • Causality: Ethanol solubilizes the organic starting material, while water dissolves the NH₄Cl and facilitates the necessary electron transfer at the heterogeneous metal surface.

  • Thermal Activation: Heat the vigorously stirred suspension to 75–80 °C.

    • Causality: Vigorous stirring is mandatory to maximize surface-area contact in this heterogeneous mixture. Thermal energy overcomes the activation barrier for the initial SET to the nitro group.

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (e.g., 50% EtOAc/Hexanes). The starting material (typically yellow and UV-active) will disappear, replaced by a highly polar, blue-fluorescent spot (under 365 nm UV) corresponding to the amine. Complete conversion usually occurs within 2–4 hours.

  • Hot Filtration: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge. Wash the filter cake with hot Ethanol.

    • Causality: The product amine can coordinate with iron salts or precipitate upon cooling. Filtering while hot ensures the product remains entirely in the filtrate, maximizing yield.

  • Workup: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure 3-amino-6-chloro-3H-pyridin-2-one.

Protocol B: Tin(II) Chloride Reduction

This method is ideal for rapid, small-to-medium scale laboratory syntheses where avoiding heterogeneous metal sludge is preferred[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 6-chloro-3-nitro-3H-pyridin-2-one (1.0 equiv) in absolute Ethyl Acetate or Ethanol (0.15 M) in a reaction flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv) portion-wise at room temperature.

    • Causality: Stoichiometrically, 3 equivalents of Sn(II) are required to provide the 6 electrons necessary to reduce one nitro group to an amine. Using a slight excess (5.0 equiv) ensures rapid and complete conversion[1].

  • Reaction Execution: Stir the mixture at 60 °C for 3–5 hours.

    • Causality: SnCl₂ is a mild reducing agent. Gentle heating drives the reaction to completion without providing enough energy to cleave the robust C–Cl bond.

  • Self-Validating Quench: Cool the mixture to 0 °C and carefully adjust the pH to 7–8 by adding saturated aqueous NaHCO₃ dropwise.

    • Causality & Validation: Sn(II) and Sn(IV) byproducts naturally form thick, intractable gelatinous emulsions in neutral/acidic aqueous workups. Adjusting the pH to slightly basic converts these species into insoluble, granular tin oxides/hydroxides. The successful formation of a thick white precipitate that easily separates from the organic layer validates that the tin waste has been properly neutralized.

  • Filtration & Workup: Filter the suspension through a pad of Celite. Separate the organic layer from the filtrate, extract the aqueous layer once more with Ethyl Acetate, dry the combined organics over Na₂SO₄, and concentrate in vacuo.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC National Center for Biotechnology Information (NCBI)[Link]

  • US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents Google P

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-3-nitro-2-pyridone

Introduction: The Strategic Value of the 2-Pyridone Scaffold The 2-pyridone ring is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold

The 2-pyridone ring is a well-established "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to serve as a bioisostere for amides or phenyl groups, make it a cornerstone in the design of novel therapeutics.[1] Molecules incorporating this motif have demonstrated a vast range of biological activities, from antibacterial and antiviral to anti-inflammatory and cytotoxic effects.[2]

Within this class of compounds, 6-chloro-3-nitro-2-pyridone (or its tautomer, 6-chloro-3-nitropyridin-2-ol) emerges as a particularly powerful and versatile building block for synthetic chemists.[3] The molecule is strategically functionalized for diversification:

  • The chloro group at the C6 position serves as an excellent leaving group, or "synthetic handle," for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.

  • The nitro group at the C3 position is a potent electron-withdrawing group. This electronic feature activates the C-Cl bond towards oxidative addition—a critical step in many catalytic cycles—and can influence the regioselectivity of further reactions.[4]

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.[5][6] These methods are prized for their broad functional group tolerance and mild reaction conditions, making them indispensable tools in the synthesis of complex pharmaceutical agents.[7][8] This guide provides detailed protocols and expert insights into three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the 6-chloro-3-nitro-2-pyridone scaffold.

Core Principles: Navigating the Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key stages, initiated by a Pd(0) species.

Catalytic_Cycle General Pd(0) Cross-Coupling Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex trans_complex L₂Pd(II)(Ar)(R) (Transmetalation Complex) oa_complex->trans_complex trans_complex->pd0 Ar-R center re_label Reductive Elimination oa_label Oxidative Addition trans_label Transmetalation arx Ar-X (6-Chloro-3-nitro-2-pyridone) arx->oa_complex rm R-M (Organometallic Reagent) rm->trans_complex

Caption: General Pd(0) Cross-Coupling Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 6-chloro-3-nitro-2-pyridone, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the chloride on the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments (the pyridone and the coupling partner) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]

Key Considerations for 6-Chloro-3-nitro-2-pyridone:

  • Catalyst & Ligand Choice: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[10] Overcoming this requires highly active catalytic systems. Modern, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are essential as they promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[10]

  • Base Sensitivity: The nitro group is sensitive to strongly basic and nucleophilic conditions. While strong bases like sodium tert-butoxide (NaOt-Bu) are common in cross-coupling, they may be incompatible here.[11] Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to preserve the integrity of the nitro functionality.

  • Solvent and Temperature: Anhydrous, polar aprotic solvents like dioxane, toluene, or dimethylformamide (DMF) are typically used to ensure the solubility of all components. Microwave irradiation can be highly effective in accelerating reactions with less reactive chlorides, often leading to shorter reaction times and improved yields.[12]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and organoboron compounds.[13][14] It is widely used to construct the biaryl motifs frequently found in pharmaceuticals.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 6-chloro-3-nitro-2-pyridone with a representative arylboronic acid using microwave heating.

Materials:

  • 6-chloro-3-nitro-2-pyridone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial, add 6-chloro-3-nitro-2-pyridone, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The mixture should be a stirrable slurry.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor. Irradiate the mixture at 130-140 °C for 20-40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-aryl-3-nitro-2-pyridone.

Causality Behind Choices:

  • Catalyst (Pd(dppf)Cl₂): This is a robust and commercially available precatalyst that is effective for a range of Suzuki couplings. For more challenging substrates (e.g., sterically hindered boronic acids), a more active system like Pd₂(dba)₃ with a ligand such as XPhos or SPhos may be required.[15]

  • Base (K₂CO₃): A moderately strong, non-nucleophilic base is chosen to activate the boronic acid for transmetalation without promoting unwanted side reactions with the nitro group.[14]

  • Solvent (Dioxane/Water): This biphasic system is standard for Suzuki couplings. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the catalytic cycle.

  • Microwave Heating: This technique dramatically accelerates the reaction, which is particularly beneficial for the less reactive C-Cl bond, allowing the reaction to complete in minutes rather than hours.

Data Summary: Expected Scope and Yields
Arylboronic Acid PartnerExpected YieldNotes
4-Methoxyphenylboronic acidExcellent (>85%)Electron-rich partners are typically very reactive.
Phenylboronic acidGood-Excellent (>80%)The benchmark substrate.
4-Trifluoromethylphenylboronic acidGood (70-85%)Electron-deficient partners are well-tolerated.
2-Methylphenylboronic acidModerate-Good (60-75%)Steric hindrance can lower the reaction rate and yield.
Thiophene-2-boronic acidGood (75-90%)Heteroarylboronic acids are generally excellent coupling partners.
Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Experimental Workflow for Suzuki Coupling.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with a wide variety of amines.[11][12][16] This reaction is invaluable for synthesizing aniline derivatives, which are common substructures in pharmaceuticals.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a procedure for the amination of 6-chloro-3-nitro-2-pyridone with a primary or secondary amine.

Materials:

  • 6-chloro-3-nitro-2-pyridone (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4.8 mol%)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add 6-chloro-3-nitro-2-pyridone and anhydrous toluene.

  • Add the amine coupling partner via syringe.

  • Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 6-amino-3-nitro-2-pyridone derivative.

Causality Behind Choices:

  • Catalyst System (Pd₂(dba)₃/XPhos): This combination forms a highly active monoligated Pd(0)-XPhos complex in situ. XPhos is a bulky, electron-rich Buchwald biaryl ligand that excels at promoting the challenging oxidative addition of aryl chlorides.[12]

  • Base (Cs₂CO₃): Cesium carbonate is a strong, yet relatively mild base that provides excellent functional group tolerance.[11] It is often preferred over stronger bases like NaOt-Bu or K₃PO₄ when sensitive functional groups like nitroarenes are present.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and must be protected under an inert atmosphere of argon or nitrogen to prevent deactivation.[11]

Data Summary: Expected Amine Scope
Amine PartnerExpected YieldNotes
MorpholineExcellent (>90%)Cyclic secondary amines are highly reactive.
AnilineGood (70-85%)Aryl amines are generally good substrates.
BenzylamineGood-Excellent (>80%)Primary aliphatic amines couple efficiently.
DiethylamineModerate (50-70%)Acyclic secondary amines can be sterically demanding, leading to lower yields.
IndazoleModerate-Good (60-80%)N-H containing heterocycles can be challenging due to potential catalyst inhibition but are feasible.[15]

Application Note 3: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides to form internal alkynes, a valuable functional group in organic and materials chemistry.[17][18]

Protocol 3: Copper-Free Sonogashira Coupling

While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts, especially with sensitive substrates.

Materials:

  • 6-chloro-3-nitro-2-pyridone (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or Toluene

  • Sealed reaction tube

Procedure:

  • To a sealed tube, add 6-chloro-3-nitro-2-pyridone and Pd(PPh₃)₂Cl₂.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent (DMF or Toluene), followed by the amine base (TEA or DIPEA).

  • Add the terminal alkyne via syringe.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 6-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, saturated ammonium chloride solution (to remove the amine), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the 6-alkynyl-3-nitro-2-pyridone.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₂Cl₂): A standard, reliable precatalyst for Sonogashira couplings. For the highly challenging coupling of aryl chlorides, adding a more specialized ligand such as tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction rates and yields.[19]

  • Base/Solvent (TEA/DIPEA): The amine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne, forming the reactive acetylide, and it can also serve as the solvent or co-solvent.[20]

  • Copper-Free Conditions: This avoids the need for a copper co-catalyst, simplifying the reaction setup and preventing the formation of undesired diynes from alkyne homocoupling, which can be a significant side reaction under traditional conditions.[20]

Data Summary: Expected Alkyne Scope
Terminal Alkyne PartnerExpected YieldNotes
PhenylacetyleneGood (70-85%)Aromatic alkynes are excellent coupling partners.
1-HexyneModerate-Good (60-75%)Aliphatic alkynes are generally less reactive than aromatic ones.
TrimethylsilylacetyleneGood-Excellent (>80%)The TMS group can be easily removed post-coupling to reveal the terminal alkyne.
Propargyl alcoholModerate (50-70%)The free hydroxyl group is tolerated but may require careful optimization.

General Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Reaction temperature too low.1. Use a fresh bottle of catalyst/ligand. Consider a more active ligand (e.g., a Buchwald biarylphosphine). 2. Use oven-dried glassware and anhydrous solvents. 3. Increase temperature, consider switching to microwave heating.
Formation of Side Products 1. (Suzuki) Protodeborylation of boronic acid. 2. (Sonogashira) Homocoupling of alkyne. 3. (General) Decomposition of starting material.1. Ensure the base is fully dissolved; use a stronger base if necessary (e.g., K₃PO₄). 2. Use copper-free conditions; ensure a strictly inert atmosphere. 3. Use a milder base (e.g., Cs₂CO₃ vs. K₃PO₄); lower the reaction temperature and extend the time.
Difficulty in Purification 1. Product is highly polar. 2. Lingering catalyst residues.1. Use a more polar solvent system for chromatography (e.g., DCM/Methanol). 2. Filter the crude reaction mixture through a plug of silica or Celite® before concentration.

References

  • Nokami, J., et al. (2001). Peptide Synthesis by Thiol-Substituted 3-Nitro-2-pyridinesulfenates. Angewandte Chemie International Edition, 40(11), 2031-2033. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Wang, X. S., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 702. [Link]

  • Hocek, M., & Dvořáková, H. (2007). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1:Unit 1.16. [Link]

  • St-Denis, J., et al. (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 24(33), 6155-6159. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Nagashree, S., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(2), 50-55. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. Cross-coupling reaction. [Link]

  • Chen, Y., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Guild, C., et al. (2019). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ChemistrySelect, 4(1), 1-8. [Link]

  • Canto, R. F. S., et al. (2007). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Letters in Organic Chemistry, 4(1), 22-26. [Link]

  • Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1026-1034. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(13), 1546-1562. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 6-Chloro-3-nitropyridin-2-ol. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Kumar, D., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 4, 39316-39319. [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. [Link]

Sources

Method

Application Note: Safe Handling, Storage, and Mechanistic Utility of 6-Chloro-3-nitropyridin-2(1H)-one

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Safety Guideline Introduction & Mechanistic Grounding 6-Chloro-3-nitropyridin-2(1H)-one (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Safety Guideline

Introduction & Mechanistic Grounding

6-Chloro-3-nitropyridin-2(1H)-one (also known by its tautomeric name, 2-hydroxy-3-nitro-6-chloropyridine) is a highly versatile, electron-deficient heterocyclic building block widely utilized in modern drug discovery. The compound is characterized by its dual functionalization: an electron-withdrawing nitro group at the 3-position and a labile chlorine atom at the 6-position[1].

From a mechanistic perspective, the strong resonance and inductive electron-withdrawing effects of the nitro group highly activate the C-Cl bond toward Nucleophilic Aromatic Substitution ( SN​Ar )[2]. This finely tuned electrophilicity makes it an exceptional precursor for synthesizing covalent kinase inhibitors and targeting cysteine proteases (such as USP7), where the chloronitropyridine warhead covalently modifies active-site thiols[2]. However, this exact mechanism of action dictates its stringent handling requirements, as the molecule can indiscriminately react with biological nucleophiles if exposure occurs[].

Physicochemical Profiling & Toxicity Dynamics

To effectively handle this compound, one must understand the causality behind its physical properties and hazard profile. The compound exists in a tautomeric equilibrium between the lactam (pyridin-2(1H)-one) and lactim (2-pyridinol) forms, with the lactam form predominating in the solid state and in polar aprotic solvents.

Quantitative Data Summary
Property / ParameterValue / DescriptionClinical / Laboratory Implication
CAS Registry Number 92138-35-7Unique identifier for safety tracking[1].
Molecular Formula C5​H3​ClN2​O3​ Defines stoichiometry for SN​Ar reactions[1].
Molecular Weight 174.54 g/mol Utilized for precise molar equivalent calculations[].
Physical Appearance Light brown to yellow solidColor changes (e.g., darkening) indicate degradation[1].
Density 1.61 g/cm3 Relevant for dispersion and settling in solvent suspensions[].
Boiling Point 313.2 °C (at 760 mmHg)Low volatility at room temperature; inhalation risk is primarily dust-driven[].
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity, skin/eye/respiratory irritation[].
Mechanistic Toxicity Pathway

The toxicity of 6-chloro-3-nitropyridin-2(1H)-one is directly linked to its electrophilic nature. Upon accidental exposure (dermal or ingestion), the activated C-Cl bond undergoes rapid SN​Ar with physiological nucleophiles—most notably the sulfhydryl groups of free cysteine or intracellular glutathione[2]. This covalent modification depletes cellular antioxidants, leading to oxidative stress, localized tissue irritation (H315/H319), and systemic toxicity (H302)[].

G Mol 6-Chloro-3-nitro- 3H-pyridin-2-one Act SNAr Reactivity (Activated C-Cl Bond) Mol->Act Electron Withdrawal Nuc Biological Nucleophiles (e.g., Cysteine Thiols) Act->Nuc Exposure Cov Covalent Protein Modification Nuc->Cov Binding Tox Cellular Toxicity & Irritation Cov->Tox Pathway Disruption

Mechanistic pathway of 6-chloro-3-nitropyridin-2(1H)-one toxicity via covalent modification.

Storage & Stability Guidelines

The structural features that make this compound useful also render it susceptible to environmental degradation.

  • Hydrolytic Degradation: The highly activated C-Cl bond is susceptible to slow hydrolysis if exposed to atmospheric moisture, converting the active building block into an inert 6-hydroxy derivative.

  • Storage Protocol: The compound must be stored at room temperature (or 2-8°C for multi-year preservation) in a tightly sealed container backfilled with an inert atmosphere (Argon or Nitrogen)[4][5].

  • Incompatible Materials: Keep strictly isolated from strong bases (which can initiate unwanted deprotonation of the pyridone N-H) and strong oxidizing agents.

Standard Operating Procedure (SOP): Safe Handling & SN​Ar Workflow

This protocol outlines a self-validating system for utilizing 6-chloro-3-nitropyridin-2(1H)-one in a standard nucleophilic aromatic substitution ( SN​Ar ) reaction with a primary amine.

Phase 1: Pre-Reaction Safety & Setup
  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II fume hood to prevent inhalation of aerosolized dust.

  • PPE Requirements: Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a flame-resistant lab coat.

Phase 2: Step-by-Step Experimental Protocol
  • Step 1: Reagent Preparation. Weigh 1.0 equivalent (e.g., 174.5 mg, 1.0 mmol) of 6-chloro-3-nitropyridin-2(1H)-one into an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Step 2: Anhydrous Dissolution. Add 5.0 mL of anhydrous DMF or THF under an Argon atmosphere.

    • Self-Validation Check: Ensure the solid is completely dissolved, forming a clear, light-yellow solution. Incomplete dissolution indicates potential moisture contamination or polymerization.

  • Step 3: Base Addition. Slowly add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: A non-nucleophilic base is required to scavenge the HCl byproduct generated during the reaction without competing with the primary amine nucleophile.

  • Step 4: Nucleophile Introduction. Dropwise, add 1.1 equivalents of the desired primary amine.

    • Self-Validation Check: Monitor for a mild exotherm and a distinct color shift (often from yellow to deep orange/red), which visually validates the formation of the transient Meisenheimer complex intermediate.

  • Step 5: Reaction Monitoring. Stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (using UV activity at 254 nm).

  • Step 6: Quenching & Workup. Quench the reaction by pouring the mixture into ice-cold saturated aqueous NH4​Cl . Extract with Ethyl Acetate.

  • Step 7: Waste Disposal. Dispose of all aqueous washes and organic waste in designated halogenated hazardous waste containers, as unreacted chloronitropyridines pose severe aquatic toxicity risks[].

G Step1 Risk Assessment & PPE Verification Step2 Weighing under Local Exhaust Step1->Step2 Step3 Dissolution in Anhydrous Solvent Step2->Step3 Step4 Addition of Nucleophile (SNAr) Step3->Step4 Step5 Reaction Quenching & In-Process Control Step4->Step5 Step6 Halogenated Waste Disposal Step5->Step6

Workflow for the safe handling and SNAr reaction setup of 6-chloro-3-nitropyridin-2(1H)-one.

References

  • ChemicalBook. "92138-35-7(2-Hydroxy-3-Nitro-6-Chloropyridine) Product Description." ChemicalBook.
  • BOC Sciences. "CAS 92138-35-7 (6-Chloro-3-nitropyridin-2(1H)-one) - Building Block." BOC Sciences.
  • Guidechem. "3-Amino-2(1H)-pyridinone 33630-99-8 wiki." Guidechem.
  • Aliyuncs. "Certificate of Analysis: 92138-35-7." Aliyuncs.
  • Dovepress. "Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7." Dovepress.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 6-chloro-3-nitro-3H-pyridin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 6-chloro-3-nitro-3H-pyridin-2-one. This document provides in-depth troubleshooting strategies and answers to frequently asked q...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-chloro-3-nitro-3H-pyridin-2-one. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and protocols to overcome these hurdles effectively.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: What are the key structural features of 6-chloro-3-nitro-3H-pyridin-2-one that influence its solubility?

A: The solubility behavior of 6-chloro-3-nitro-3H-pyridin-2-one is complex due to a combination of functional groups with competing polarity characteristics.

  • Polar Core: The molecule is built on a pyridinone core, which is inherently polar and capable of forming hydrogen bonds.[1] This feature suggests potential solubility in polar solvents.

  • Hydrogen Bonding: The N-H and C=O groups of the pyridinone ring can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions within the crystal lattice. Overcoming this crystal lattice energy is a key barrier to dissolution.

  • Nitro Group: The presence of a nitro group (-NO₂) further increases the molecule's polarity and can participate in dipole-dipole interactions.

  • Tautomerism: This compound can exist in tautomeric forms: the pyridin-2-one (lactam) and the pyridin-2-ol (lactim).[2] The predominant form can influence its interaction with different solvents.

  • Mixed Polarity: While the core is polar, the chloro-substituted pyridine ring has non-polar, aromatic character. This "mixed personality" means that neither highly polar nor purely non-polar solvents may be ideal, often leading to poor solubility across a wide range of common solvents.[1]

Section 2: A Systematic Approach to Troubleshooting
Q2: My reaction is sluggish, or my compound won't dissolve for analytical work. How do I confirm if poor solubility is the root cause and what is my first step?

A: Poor solubility is a frequent cause of incomplete reactions and inconsistent analytical results.[3] The first step is always a visual inspection. If you can see suspended solid material in your solvent system after sufficient stirring or vortexing, solubility is the likely culprit.[3]

Your initial approach should be a logical, tiered investigation of solvent systems and physical conditions. The principle of "like dissolves like" is the foundation, but as we've established, this molecule has mixed characteristics.[3] Therefore, a systematic screening process is essential.

Below is a general workflow to guide your troubleshooting efforts.

G cluster_0 start Start: Undissolved Compound solvent_choice Step 1: Re-evaluate Solvent (Like Dissolves Like) start->solvent_choice co_solvent Step 2: Introduce Co-solvent solvent_choice->co_solvent If unsuccessful success Success: Compound Dissolved solvent_choice->success If successful temp Step 3: Modify Temperature co_solvent->temp If unsuccessful co_solvent->success If successful ph Step 4: Adjust pH (for protic systems) temp->ph If unsuccessful temp->success If successful advanced Step 5: Advanced Methods (Sonication, Formulation) ph->advanced If unsuccessful ph->success If successful advanced->success If successful fail Consult Further advanced->fail If still unsuccessful

Caption: A workflow for troubleshooting poor solubility.

Section 3: Solvent Screening and Co-Solvent Strategies
Q3: How can I systematically find a better solvent or implement a co-solvent strategy?

A: A systematic screening is more efficient than random solvent selection. Start with a small set of diverse solvents and then rationally expand based on the results. Co-solvents, which are water-miscible organic solvents added to a primary solvent, are a powerful technique to enhance solubility by reducing the overall polarity of the system and weakening the solvent's self-association.[3][4]

Caption: Mechanism of co-solvency for solubility enhancement.

Recommended Solvents for Initial Screening
Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)These solvents can accept hydrogen bonds and have strong dipole moments, which can disrupt the compound's crystal lattice. DMSO is a common choice for creating stock solutions of heterocyclic compounds.[5][6]
Polar Protic Ethanol, Isopropanol (IPA), Methanol, WaterThe -OH group can compete for hydrogen bonding with the compound. Solubility may be limited but can be enhanced with pH or temperature adjustments.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are less polar than aprotic solvents but can still solvate the compound through dipole-dipole interactions. Often used in mixtures.[7]
Chlorinated Dichloromethane (DCM), ChloroformMay solvate the less polar, chloro-aromatic portion of the molecule. Often used in mixtures with more polar solvents like methanol.[5]
Protocol 1: Systematic Co-Solvent Screening

Objective: To identify the minimum concentration of a co-solvent required to dissolve 6-chloro-3-nitro-3H-pyridin-2-one in a primary solvent.

Materials:

  • 6-chloro-3-nitro-3H-pyridin-2-one

  • Primary reaction or analysis solvent (e.g., water, buffer, ethanol)

  • Co-solvents for screening (e.g., DMSO, DMF, PEG 400, THF)[3][8]

  • 1.5 mL vials, vortex mixer, pipettes

Procedure:

  • Add a pre-weighed amount (e.g., 5 mg) of the compound to several labeled vials.

  • To each vial, add a fixed volume (e.g., 0.5 mL) of the primary solvent to confirm insolubility. Vortex for 30 seconds.

  • Prepare stock solutions of each co-solvent.

  • To the vials containing the compound suspension, add a co-solvent in a stepwise manner (e.g., 50 µL increments).

  • After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Record the total volume of co-solvent required to achieve complete dissolution.

  • Calculate the minimum percentage (v/v) of the co-solvent needed.

  • Validation: Once dissolved, monitor the solution for 1-2 hours to ensure the compound does not precipitate out over time.

Section 4: Leveraging Physicochemical Properties
Q4: Can I use temperature to increase solubility?

A: Yes, for most solids, solubility increases with temperature.[9] This is particularly true for many nitroaromatic compounds.[10] Applying heat provides the energy needed to overcome the crystal lattice forces. However, this must be done cautiously, as elevated temperatures can lead to compound degradation.[1] Always run a small-scale test to check for stability (e.g., by TLC or LC-MS) at the desired temperature.

Protocol 2: Temperature-Dependent Solubility Assessment

Objective: To determine if heating increases the solubility of the compound without causing degradation.

Procedure:

  • Prepare a suspension of the compound in the desired solvent system in a sealed vial.

  • Place the vial in a heated shaker or on a stirring hotplate.

  • Increase the temperature incrementally (e.g., in 10 °C steps from room temperature to 60 °C).

  • Allow the mixture to equilibrate for 15-20 minutes at each temperature step, observing for dissolution.

  • Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound precipitates, which would indicate that the increased solubility is temperature-dependent.

  • Control: Analyze a sample of the heated solution by LC-MS or another appropriate method to confirm that no degradation has occurred.

Q5: Does pH affect the solubility of this compound?

A: Absolutely. The pyridinone ring has a pKa, meaning its state of ionization is pH-dependent.[1] As a weak acid, its solubility is expected to increase significantly at a pH above its pKa, where it deprotonates to form a more soluble anionic species.[11] This strategy is most relevant for aqueous or mixed aqueous/organic systems.

Protocol 3: pH-Dependent Solubility Profile

Objective: To determine the effect of pH on the compound's solubility.[1]

Materials:

  • 6-chloro-3-nitro-3H-pyridin-2-one

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials, shaker, pH meter, and an analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific pH.

  • Seal the vials and place them on a shaker to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • After equilibration, filter the samples (e.g., using a 0.22 µm syringe filter) to remove all undissolved solid.

  • Measure the pH of the filtrate to confirm the final pH.

  • Quantify the concentration of the dissolved compound in each filtrate sample using a validated analytical method.

  • Plot the measured solubility (concentration) as a function of the final pH to identify the optimal pH range for dissolution.

Section 5: Advanced Strategies and FAQs
Q6: I've tried co-solvents and temperature with limited success. What are the next steps?

A: If standard methods are insufficient, you may need to consider more advanced approaches:

  • Sonication: Using an ultrasonic bath can provide the energy to break up solid agglomerates and accelerate the dissolution process. This is often used when preparing stock solutions in solvents like DMSO.[6]

  • Amorphous Solid Dispersions (ASDs): For drug development applications, converting the crystalline API into a higher-energy amorphous form dispersed within a polymer carrier can dramatically improve dissolution rates and apparent solubility.[12][13] This is a formulation strategy rather than a simple solvent choice.

  • Salt Formation: While less straightforward, if the compound's acidic proton can be reliably removed, forming a salt with a suitable base could significantly enhance aqueous solubility.[5][13]

Frequently Asked Questions (FAQs)
  • Q: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer. What should I do?

    • A: This is a common problem when the final concentration of DMSO is too low to maintain solubility. Try to either increase the final percentage of DMSO in your buffer (if your experiment allows) or investigate other co-solvents like PEG 400 or ethanol that might be more compatible with your system.[8]

  • Q: Can I use a surfactant to improve solubility?

    • A: Yes, surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug molecule.[8][14] This is a common strategy in formulation science.

  • Q: Is it better to dissolve the compound in the co-solvent first or add the co-solvent to the suspension?

    • A: It is almost always better to dissolve the compound in a minimal amount of the "stronger" co-solvent first, and then slowly add this solution to the primary solvent with vigorous stirring.[7] This prevents the compound from crashing out of solution.

References
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: A COSMO-RS simulation. Retrieved from [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ACS Publications. (2001, October 19). Effects of pH and Temperature on the Aqueous Solubility and Dissolution Rate of 2,4,6-Trinitrotoluene (TNT), Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5. Retrieved from [Link]

  • ACS Publications. (2009, November 10). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-nitropyridin-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility as a Function of Temperature of Selected Chlorophenols and Nitrophenols in Aqueous Solutions Containing Electrolytes or Surfactants. Retrieved from [Link]

  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Chloro-3-nitro-2-pyridinol. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-nitropyridin-3-ol. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • MDPI. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Octacalcium Phosphate Solubility Product from 4 to 37 °C. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purifying 6-chloro-3-nitro-3H-pyridin-2-one via Recrystallization

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 6-chloro-3-nitro-3H-pyridin-2-one. We will move beyond simple protocols to e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 6-chloro-3-nitro-3H-pyridin-2-one. We will move beyond simple protocols to explain the fundamental principles and troubleshooting strategies essential for achieving high purity and yield.

Part 1: Foundational Knowledge - The "Why" of Recrystallization

A successful purification is not just about following steps; it's about understanding the physicochemical principles at play.

FAQ: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds that exploits differences in solubility.[1][2] The core principle is to find a solvent (or solvent system) in which the desired compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[1][3][4] When a hot, saturated solution of the impure compound is cooled, the solubility of the target compound decreases, forcing it to form highly organized, pure crystals.[1] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are separated during filtration.[5]

FAQ: How do I select a suitable recrystallization solvent?

The "ideal" solvent is the cornerstone of a successful recrystallization. The selection process is guided by several key criteria:

  • Temperature Coefficient: The solvent must exhibit a steep solubility curve for the compound—high solubility when hot and low solubility when cold.[1] This is the most critical factor for achieving a good recovery yield.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before it dissolves).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.

Part 2: Recommended Solvents & Protocols for 6-chloro-3-nitro-3H-pyridin-2-one

Direct empirical data for the recrystallization of 6-chloro-3-nitro-3H-pyridin-2-one is not abundant in readily available literature. However, based on its chemical structure (a polar heterocyclic compound) and data from closely related nitropyridine derivatives, we can establish a logical starting point for solvent screening.[6][7]

FAQ: What are the best starting solvents to screen?

For 6-chloro-3-nitro-3H-pyridin-2-one, polar organic solvents are the most promising candidates.[6] A study involving a similar nitropyridine derivative successfully used ethanol for recrystallization.[7] Therefore, ethanol is our primary recommendation. Other potential solvents should also be considered in preliminary screening.

Table 1: Potential Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Rationale & Key Considerations
Ethanol Polar Protic78Primary Recommendation. Proven effective for similar nitropyridine derivatives.[7] Good temperature coefficient for many polar compounds.
Methanol Polar Protic65More polar than ethanol; may have different solubility characteristics. Its lower boiling point can be advantageous.
Isopropanol Polar Protic82Less polar than ethanol; may offer better selectivity if impurities are highly polar.
Ethyl Acetate Polar Aprotic77A versatile solvent often used in pairs (e.g., with heptane) for compounds with intermediate polarity.[8]
Acetone Polar Aprotic56A strong solvent; often used in a two-solvent system with water or an anti-solvent like hexane.[8]
Water Polar Protic100May be a suitable anti-solvent when paired with a miscible organic solvent like ethanol or acetone. A related compound was purified from water and ethanol.[9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol is the recommended starting point for purification.

  • Dissolution: Place the crude 6-chloro-3-nitro-3H-pyridin-2-one (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Heating: On a stirrer hotplate, add a small portion of ethanol and begin heating the slurry to a gentle boil.

  • Achieve Saturation: Continue adding hot ethanol in small increments until the solid just dissolves completely.[5][10] It is critical to use the minimum amount of near-boiling solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[3]

  • Hot Filtration (If Necessary): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)

This method is useful if no single solvent provides a suitable solubility curve. In this system, ethanol is the "good" solvent (dissolves the compound at all temperatures) and water is the "bad" or "anti-solvent" (does not dissolve the compound).[11]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This point of initial precipitation is the saturation point.

  • Re-solubilization: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 5-9 from Protocol 1. The wash solvent in step 8 should be a chilled mixture of the two solvents in the approximate ratio used for crystallization.

Part 3: Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This section addresses common problems in a Q&A format.

Q: My compound won't fully dissolve, even after adding a lot of boiling solvent. What should I do? A: This strongly suggests the presence of insoluble impurities.[5] Do not continue adding excess solvent, as this will drastically reduce your final yield.[3]

  • Solution: Perform a hot gravity filtration. Add a small amount of extra hot solvent to prevent premature crystallization in the funnel, filter the hot solution to remove the insoluble material, and then boil off the excess solvent to return to the saturation point before cooling.[5]

Q: My solution is yellow/brown, but the pure compound should be a lighter color. How can I fix this? A: This indicates the presence of colored, soluble impurities.

  • Solution: Use activated charcoal (decolorizing carbon).[12] After dissolving the crude solid, cool the solution slightly below its boiling point to prevent violent frothing.[12] Add a very small amount of activated charcoal (e.g., the tip of a spatula), swirl, and reheat the mixture to boiling for a few minutes.[12] The colored impurities will adsorb to the surface of the carbon. Remove the charcoal via hot gravity filtration and then proceed with the cooling step.[5]

Q: The solution has cooled completely, even in an ice bath, but no crystals have formed. What's wrong? A: The solution is likely supersaturated, meaning the conditions are right for crystallization, but the process has not been initiated.

  • Solution: Induce crystallization using one of these methods:[10]

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.

    • Further Cooling: Ensure the solution is as cold as possible. A salt-ice bath can achieve temperatures below 0 °C.

Q: My compound separated as an oil instead of forming crystals. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. It can also be caused by cooling the solution too rapidly or not using enough solvent.

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool much more slowly. If it persists, consider changing to a lower-boiling point solvent or using a more dilute solution.

Q: My final yield after drying is very low. What are the most common causes? A: Low yield is a frequent issue with several potential causes:

  • Excess Solvent: Using too much solvent during the initial dissolution step is the most common culprit.[3] The compound remains in the mother liquor instead of crystallizing.

  • Premature Crystallization: The compound may have crystallized in the funnel during a hot filtration. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a significant amount of product in solution.

  • Excessive Washing: Using too much washing solvent, or a solvent that is not ice-cold, can redissolve a portion of your purified crystals.

Part 4: Visual Workflows

Solvent Selection & Recrystallization Workflow

start Start: Crude 6-chloro-3-nitro-3H-pyridin-2-one screen Screen Solvents: 1. Ethanol 2. Methanol 3. Ethyl Acetate/Heptane start->screen dissolves_cold Dissolves in Cold Solvent? screen->dissolves_cold Test #1 dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Unsuitable Solvent (Discard) dissolves_cold->bad_solvent Yes dissolves_hot->bad_solvent No good_solvent Result: Potential Solvent Found dissolves_hot->good_solvent Yes protocol Perform Recrystallization Protocol (Single or Two-Solvent) good_solvent->protocol cool Cool Slowly to RT, then Ice Bath protocol->cool crystals_form Crystals Formed? cool->crystals_form induce Induce Crystallization: - Scratch - Seed crystals_form->induce No filter_wash Vacuum Filter & Wash with Ice-Cold Solvent crystals_form->filter_wash Yes induce->cool dry Dry Crystals (Under Vacuum) filter_wash->dry end End: Pure Product dry->end start Dissolving Crude Solid in Hot Solvent issue What is the Issue? start->issue insoluble Solid Remains issue->insoluble colored Solution is Colored issue->colored oiling Compound 'Oiled Out' issue->oiling no_xtal No Crystals on Cooling issue->no_xtal sol_insoluble Action: Hot Gravity Filtration to remove insoluble impurities insoluble->sol_insoluble sol_colored Action: Add Activated Charcoal, then Hot Gravity Filtration colored->sol_colored sol_oiling Action: Reheat, Add More Solvent, Cool Slowly oiling->sol_oiling sol_no_xtal Action: Induce Crystallization (Scratch / Seed) no_xtal->sol_no_xtal proceed Proceed to Cooling & Crystallization sol_insoluble->proceed sol_colored->proceed sol_oiling->proceed sol_no_xtal->proceed

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Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-3-nitro-3H-pyridin-2-one Chlorination

Welcome to the Technical Support Center. The dehydroxylative chlorination of 6-chloro-3-nitro-3H-pyridin-2-one (which exists in equilibrium with its tautomer, 6-chloro-3-nitropyridin-2-ol) to yield 2,6-dichloro-3-nitropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The dehydroxylative chlorination of 6-chloro-3-nitro-3H-pyridin-2-one (which exists in equilibrium with its tautomer, 6-chloro-3-nitropyridin-2-ol) to yield 2,6-dichloro-3-nitropyridine is a pivotal transformation in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs)[1].

While phosphorus oxychloride ( POCl3​ ) is the industry-standard reagent for this transformation, the reaction is notorious for unwanted side reactions. As a Senior Application Scientist, I have compiled this guide to provide drug development professionals with field-proven methodologies, mechanistic insights, and self-validating protocols to eliminate these side reactions.

Section 1: Mechanistic Causality & Pathway Analysis

To prevent side reactions, we must first understand the causality of the reaction network. The desired pathway involves the tautomerization of the pyridone to a pyridinol, which then attacks POCl3​ (or a Vilsmeier-Haack intermediate if DMF is used) to form a highly reactive chlorophosphate ester[2]. Subsequent nucleophilic attack by a chloride ion at the C2 position displaces the phosphate leaving group, yielding the target 2,6-dichloro-3-nitropyridine[2].

However, deviations in thermal control or stoichiometry trigger two primary parasitic pathways:

  • Coking/Polymerization: Excessive temperatures (>100°C) or localized hot spots in neat POCl3​ cause the electron-deficient nitropyridine ring to degrade, forming intractable black tar and blocking the reactor[3].

  • Reversion/Hydrolysis: The newly formed C2-chlorine is highly activated by the adjacent nitro group and the pyridine nitrogen. If the reaction is quenched in water without strict temperature control, the exothermic destruction of excess POCl3​ boils the water locally, driving the nucleophilic hydrolysis of the product back to the starting pyridone[1].

G SM 6-Chloro-3-nitro-3H-pyridin-2-one (Starting Material) Intermediate Chlorophosphate / Iminium Intermediate (Activated C2 Position) SM->Intermediate + Reagent (T < 50°C) Reagent POCl3 + Catalytic DMF (Vilsmeier-type Reagent) Product 2,6-Dichloro-3-nitropyridine (Target Product) Intermediate->Product Chloride Attack (T = 75-85°C) Side1 Tar / Polymerization (Coking / Reactor Blockage) Intermediate->Side1 Local Overheating (T > 100°C) Side2 Hydrolysis back to SM (Nucleophilic OH- Attack) Product->Side2 Exothermic Aqueous Quench (Poor Temp Control) Side2->SM Reversion

Fig 1: Reaction pathways and side reactions in 6-chloro-3-nitro-3H-pyridin-2-one chlorination.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning into a black, intractable tar, and the reactor is blocking. How do I prevent coking? Causality: Coking is the result of thermal degradation and polymerization of the electron-deficient nitropyridine ring. This typically occurs when POCl3​ is used neat (without a solvent) and the reaction is heated too rapidly, creating localized hot spots[3]. Solution: Do not run the reaction neat. Dilute the system using a halogenated co-solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM)[1][3]. These solvents act as thermal buffers. Maintain the internal temperature strictly between 75°C and 85°C.

Q2: LC-MS analysis shows a persistent intermediate mass, and the reaction stalls before completion. How do I drive it forward? Causality: The intermediate chlorophosphate ester is relatively stable. For the reaction to proceed, a chloride ion must attack the C2 position. If the concentration of nucleophilic chloride is too low, the intermediate will persist[2]. Solution: Introduce a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl3​ to form the highly reactive Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which provides a highly active electrophilic center and a readily available chloride counter-ion to accelerate the substitution[4][5].

Q3: The reaction looks complete by TLC, but after the aqueous quench, I recover a large amount of starting material. What went wrong? Causality: You are experiencing product hydrolysis. The C2-chlorine of 2,6-dichloro-3-nitropyridine is highly labile. When excess POCl3​ is quenched with water, it releases massive amounts of heat and HCl . If the mixture is poured into water too quickly, the localized boiling causes the newly formed product to hydrolyze back into 6-chloro-3-nitro-3H-pyridin-2-one[1]. Solution: Never pour water into the reaction mixture. Instead, cool the reaction to 20–25°C, and slowly pour the mixture into a large excess of crushed ice and water under vigorous mechanical stirring[1]. Keep the quench temperature below 15°C at all times.

Section 3: Quantitative Data - Chlorinating System Comparison

Selecting the right reagent system is critical for balancing yield, purity, and safety. The table below summarizes the empirical data for various chlorination strategies.

Chlorinating SystemCo-Solvent / CatalystTypical YieldRisk of Side Reactions (Coking/Hydrolysis)Operational Safety & Scalability
POCl3​ (Neat) None60 - 70%High (Severe tarring, hard to quench)Low (High risk of thermal runaway)
POCl3​ + PCl5​ Chlorobenzene75 - 85%Moderate (Potential over-chlorination)Moderate (Requires solid PCl5​ handling)
POCl3​
  • DMF (cat.)
1,2-Dichloroethane> 90% Low (Clean conversion, buffered temp)High (Excellent thermal control)
Triphosgene DMF> 90%Low (Very clean profile)Low (Generates highly toxic phosgene gas)
Section 4: Standardized Self-Validating Protocol

This protocol utilizes the POCl3​ /DCE/DMF system to ensure high yield and eliminate side reactions. It is designed as a self-validating system; do not proceed to the next step unless the validation criteria are met.

Step 1: System Setup and Dehydration

  • Equip a thoroughly dried reactor with a mechanical stirrer, internal thermometer, reflux condenser, and an inert nitrogen sweep.

  • Charge 6-chloro-3-nitro-3H-pyridin-2-one (1.0 eq) and 1,2-dichloroethane (10 volumes relative to starting material)[1].

  • Validation Checkpoint: Perform a Karl Fischer titration on the slurry. Moisture must be < 0.1% to prevent premature POCl3​ hydrolysis and unpredictable exotherms.

Step 2: Reagent Addition

  • Cool the slurry to 0–5°C using an ice bath.

  • Add catalytic DMF (0.05 eq).

  • Slowly add POCl3​ (1.5 eq) dropwise via an addition funnel[1].

  • Validation Checkpoint: Monitor the internal thermometer. The addition rate must be controlled so that the internal temperature never exceeds 50°C [3].

Step 3: Thermal Activation

  • Once addition is complete, gradually raise the temperature to 80–82°C (reflux)[1].

  • Maintain vigorous mechanical stirring for 6–8 hours.

  • Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is complete when the intermediate chlorophosphate mass disappears, and unreacted starting material is < 2%. If incomplete, continue heating for 2 hours.

Step 4: Controlled Quench and Isolation

  • Cool the reaction mixture to 20–25°C[1].

  • Prepare a separate quench vessel containing crushed ice (20 volumes) and water.

  • Slowly transfer the reaction mixture into the ice-water under violent mechanical stirring[1].

  • Validation Checkpoint: The internal temperature of the quench vessel must remain < 15°C . If it spikes, pause the transfer and add more ice to prevent product hydrolysis.

  • Extract the aqueous layer three times with DCE or chloroform. Wash the combined organic layers with cold saturated NaHCO3​ (to neutralize residual acid), dry over anhydrous Na2​SO4​ , and concentrate via rotary evaporation to yield the white/pale-yellow solid product[1].

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Optimization

Optimizing reaction temperature and time for 6-chloro-3-nitro-3H-pyridin-2-one functionalization

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 6-chloro-3-nitro-3H-pyridin-2-one. Here, we provide in-depth troubleshooting guides and fr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 6-chloro-3-nitro-3H-pyridin-2-one. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its functionalization, with a special focus on optimizing reaction temperature and time. Our guidance is grounded in established principles of organic chemistry, drawing analogies from closely related and well-studied systems to provide actionable insights.

Introduction to the Reactivity of 6-Chloro-3-nitro-3H-pyridin-2-one

6-Chloro-3-nitro-3H-pyridin-2-one is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly enhances the electrophilicity of the C6 position, making it susceptible to attack by a wide range of nucleophiles. However, the pyridin-2-one tautomer introduces additional complexity to its reactivity profile. Understanding the interplay of electronic effects, steric hindrance, and reaction conditions is paramount for achieving high yields and selectivity.

A critical concept to grasp when optimizing reactions for this substrate is the principle of kinetic versus thermodynamic control . This principle is particularly relevant when there is a possibility of forming different regioisomers or when side reactions can occur at elevated temperatures or extended reaction times. For the closely related 2,6-dichloro-3-nitropyridine, substitution at the 2-position (ortho to the nitro group) is often the kinetically favored product, while the 6-substituted product (para to the nitro group) is the thermodynamically more stable isomer.[1] While our target molecule only has one chloro substituent, the principles of kinetic and thermodynamic control remain crucial for managing side reactions and optimizing for the desired product.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

  • Question: I am seeing very little or no consumption of my 6-chloro-3-nitro-3H-pyridin-2-one starting material. What are the likely causes and how can I fix this?

  • Answer: Low or no conversion in the functionalization of 6-chloro-3-nitro-3H-pyridin-2-one typically points to insufficient reaction activation or issues with your reagents. Here’s a systematic approach to troubleshooting:

    • Insufficient Nucleophilicity: The reactivity of the nucleophile is critical. If you are using a weakly nucleophilic amine or thiol, you may need to increase its reactivity.

      • Solution: For amine nucleophiles, consider using a stronger, non-nucleophilic base to deprotonate the amine and increase its nucleophilicity. For thiol nucleophiles, conversion to the more nucleophilic thiolate with a suitable base is often necessary.

    • Inadequate Temperature: SNAr reactions have an activation energy barrier that must be overcome.

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of the desired product. Be mindful that excessive heat can lead to side reactions.[2]

    • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.

      • Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions as they can solvate the charged intermediate, thereby lowering the activation energy. If you are using a non-polar solvent, switching to a more polar one can significantly improve the reaction rate.

    • Reagent Degradation: Ensure that your nucleophile and any bases or additives are not degraded.

      • Solution: Use freshly opened or purified reagents. If you suspect moisture is an issue, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products and Byproducts

  • Question: My reaction is messy, and I'm observing multiple spots on my TLC plate, making purification difficult and lowering the yield of my target compound. What are the common side reactions and how can I suppress them?

  • Answer: The formation of multiple products is a common challenge, often stemming from the reactivity of the starting material and the reaction conditions. Here are some likely culprits and their solutions:

    • Hydrolysis of the Chloro Group: In the presence of water and a base, the chloro group can be hydrolyzed to a hydroxyl group, leading to the formation of 6-hydroxy-3-nitro-3H-pyridin-2-one.

      • Solution: Ensure your reaction is conducted under anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere.[3]

    • Reaction at the Nitro Group: While less common, strong reducing agents or certain nucleophiles under harsh conditions can react with the nitro group.

      • Solution: If you suspect nitro group reduction, consider using milder reaction conditions. If your nucleophile is also a reducing agent, you may need to choose an alternative synthetic route.

    • Decomposition at High Temperatures: Extended reaction times at elevated temperatures can lead to the decomposition of the starting material or the product, resulting in a complex mixture.[2]

      • Solution: Optimize the reaction temperature and time carefully. Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product. Running a time course study can help identify the optimal reaction duration before significant decomposition occurs.

Issue 3: Difficulty in Achieving High Yields

  • Question: I am able to form the desired product, but my isolated yields are consistently low. How can I improve the efficiency of my reaction?

  • Answer: Low isolated yields can be due to a combination of incomplete conversion, side product formation, and issues with workup and purification. Here are some strategies to boost your yield:

    • Fine-Tuning Reaction Time and Temperature: As discussed, these are critical parameters.

      • Solution: To favor the kinetically controlled product, which is often formed faster, use lower temperatures and shorter reaction times. For the thermodynamically more stable product, higher temperatures and longer reaction times may be necessary, but this must be balanced against the risk of decomposition.[1] A systematic optimization study is recommended.

    • Stoichiometry of Reagents: The ratio of nucleophile to the electrophile can impact the reaction outcome.

      • Solution: While a 1:1 stoichiometry is a good starting point, using a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.[3]

    • Workup and Purification Losses: The product may be lost during the workup or purification steps.

      • Solution: Review your extraction and chromatography procedures. Ensure the pH of your aqueous washes is appropriate to keep your product in the organic layer. When performing column chromatography, choose a solvent system that provides good separation between your product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the functionalization of 6-chloro-3-nitro-3H-pyridin-2-one with a primary amine?

A1: A good starting point for the reaction with a primary amine is to use a slight excess of the amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in a polar aprotic solvent like acetonitrile or DMF. Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, you can gradually heat the mixture, for example, to 50-80°C.

Q2: How does the choice of solvent affect the reaction time and temperature?

A2: The solvent has a significant impact on the reaction rate. Polar aprotic solvents like DMF and DMSO are excellent at stabilizing the charged Meisenheimer intermediate, which generally leads to faster reactions at lower temperatures. Less polar solvents may require higher temperatures and longer reaction times to achieve the same level of conversion.

Q3: I am reacting 6-chloro-3-nitro-3H-pyridin-2-one with a thiol. Do I need to use a base?

A3: Yes, it is highly recommended to use a base. Thiols are generally less nucleophilic than their corresponding thiolates. Adding a base such as potassium carbonate or sodium hydride will deprotonate the thiol to form the more nucleophilic thiolate anion, which will significantly accelerate the reaction.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Microwave-assisted synthesis can be a very effective technique for accelerating SNAr reactions and often leads to higher yields and shorter reaction times.[4] If you have access to a microwave reactor, it is worth exploring as a way to optimize your reaction conditions. Start with a temperature screen at a fixed time to identify a suitable temperature range before optimizing the reaction time.

Q5: How can I monitor the progress of my reaction effectively?

A5: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system that gives good separation between your starting material, product, and any major byproducts. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to track the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: General Guidance for Optimizing Reaction Temperature and Time

ParameterLow Temperature / Short TimeHigh Temperature / Long TimeRationale
Objective Favor the kinetic product, minimize decompositionFavor the thermodynamic product, overcome high activation energyTemperature and time are key factors in controlling kinetic vs. thermodynamic pathways.[1]
Typical Temp. 0°C to Room TemperatureRoom Temperature to RefluxLower temperatures favor the faster-forming product. Higher temperatures allow the reaction to reach equilibrium.
Typical Time 1 - 6 hours6 - 24 hours or longerShorter times capture the initial product distribution. Longer times allow for potential isomerization to the more stable product.
Potential Issues Incomplete conversionFormation of byproducts, decompositionA balance must be struck to achieve good conversion without significant degradation.[2]

Experimental Protocols

Protocol 1: General Procedure for Amination of 6-Chloro-3-nitro-3H-pyridin-2-one (Kinetic Control)

  • Reaction Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-3-nitro-3H-pyridin-2-one (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: In a separate flask, prepare a solution of the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile.

  • Reaction: Cool the solution of the pyridinone to 0°C. Add the amine solution dropwise over 15 minutes.

  • Monitoring: Stir the reaction at 0-5°C and monitor its progress by TLC or LC-MS. Allow the reaction to slowly warm to room temperature if the reaction is slow.

  • Work-up: Once the starting material is consumed or the reaction has reached a plateau, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualization

Diagram 1: Workflow for Optimizing Reaction Conditions

G start Start: Functionalization of 6-chloro-3-nitro-3H-pyridin-2-one setup Initial Reaction Setup: - Nucleophile (1.1 eq) - Base (if needed) - Polar Aprotic Solvent - Room Temperature start->setup monitor Monitor by TLC/LC-MS setup->monitor complete Reaction Complete? monitor->complete workup Workup and Purify complete->workup Yes no_rxn No or Slow Reaction complete->no_rxn No increase_temp Increase Temperature (e.g., 50-80°C) no_rxn->increase_temp Yes messy_rxn Messy Reaction/ Byproducts no_rxn->messy_rxn No increase_temp->monitor lower_temp Lower Temperature/ Shorter Time messy_rxn->lower_temp Yes check_reagents Check Reagent Purity and Solvent Dryness messy_rxn->check_reagents No lower_temp->monitor check_reagents->setup

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Troubleshooting

Removing unreacted starting materials from 6-chloro-3-nitro-3H-pyridin-2-one mixtures

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of 6-chloro-3-nitro-3H-pyridin-2-one mixture...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is specifically engineered for researchers and process chemists troubleshooting the purification of 6-chloro-3-nitro-3H-pyridin-2-one mixtures.

Nomenclature Note: While legacy literature occasionally refers to this scaffold as a 3H-pyridin-2-one, the thermodynamically stable and widely recognized tautomer is 6-chloro-3-nitropyridin-2(1H)-one (or its enol form, 6-chloro-3-nitropyridin-2-ol)[1]. This guide utilizes the standard 1H-pyridone structural framework.

Mechanistic Overview: The "Why" Behind the Separation

The target compound is a highly functionalized heterocyclic intermediate utilized in the development of antimicrobial and anticancer agents[2]. Standard syntheses typically involve either:

  • The Sandmeyer Route: Diazotization and hydrolysis of 2-amino-3-nitro-6-chloropyridine[3].

  • The Nitration Route: Direct electrophilic aromatic nitration of 6-chloro-2-pyridone[4].

In both pathways, incomplete conversion leaves unreacted starting materials (SMs) that co-crystallize with the product. To achieve >98% purity without relying on solvent-heavy chromatography, we exploit a critical pKa differential . The strong electron-withdrawing effect of the 3-nitro and 6-chloro groups significantly increases the acidity of the pyridone N-H (or pyridinol O-H) proton, dropping its pKa to approximately 3.68[3]. In contrast, the unreacted starting materials remain weakly acidic or basic.

Table 1: Physicochemical Profile of Target and Common Impurities
CompoundSynthetic RoleMW ( g/mol )Predicted pKaState at pH 7.5Preferred Phase
6-Chloro-3-nitropyridin-2(1H)-one Target Product174.543.68Ionized (Anion)Aqueous
2-Amino-3-nitro-6-chloropyridine SM (Sandmeyer Route)173.56~1.5 (Conj. Acid)NeutralOrganic
6-Chloro-2-pyridone SM (Nitration Route)129.54~9.5NeutralOrganic

Troubleshooting FAQs

Q: Can I use strong bases like NaOH instead of NaHCO₃ for the extraction? A: No. While NaOH will successfully deprotonate the product, the hydroxide ion is a strong nucleophile. The chlorine atom at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (S_NAr) by the ortho-ring nitrogen and the para-nitro group[4]. Exposure to strong alkaline conditions will lead to the irreversible displacement of the chloride, yielding 3-nitropyridine-2,6-diol as a degradation product. Always use a mild base like NaHCO₃.

Q: Why is my 6-chloro-3-nitropyridin-2-one streaking on the silica column during purification? A: The compound exists in a dynamic tautomeric equilibrium between the 1H-pyridone and 2-pyridinol forms[1]. These highly polar hydrogen-bond donors interact strongly with the silanol groups on the silica stationary phase. Solution: Add 1–2% glacial acetic acid to your mobile phase (e.g., Hexanes/EtOAc). This suppresses ionization, shifts the equilibrium, and sharpens the elution bands.

Q: I synthesized the product via the Sandmeyer reaction. Why am I getting a co-precipitate during the final acidification step? A: If the initial diazotization step (using NaNO₂/H₂SO₄ at 0 °C)[3] did not reach full conversion, the unreacted weakly basic amine carries over. If you acidify the aqueous layer too aggressively (pH < 1.0), the amine may protonate, become water-soluble, and co-precipitate as a sulfate or chloride salt. Solution: Strictly maintain the extraction pH at 7.5–8.0 to ensure the amine remains entirely in the organic waste phase before you begin acidification.

Step-by-Step Methodology: pH-Gradient Liquid-Liquid Extraction

This protocol is designed as a self-validating system; by monitoring the pH and utilizing TLC at each phase separation, you ensure absolute control over the molecular state of your mixture.

Step 1: Dissolution

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Causality: EtOAc provides excellent solubility for both the neutral starting materials and the protonated target product, ensuring a homogeneous starting organic phase.

Step 2: Mild Basic Extraction

  • Action: Add an equal volume of 1.0 M aqueous NaHCO₃. Stir vigorously for 15 minutes. Ensure the aqueous layer maintains a pH of 7.5–8.0.

  • Causality: At pH 8.0, the target product (pKa 3.68)[3] is fully deprotonated into its sodium salt and migrates to the aqueous layer. The starting materials (pKa ~1.5 or ~9.5) remain neutral and stay in the EtOAc.

  • Self-Validation: Spot both layers on a TLC plate (UV 254 nm). The aqueous layer spot should remain at the baseline (ionized salt), while the organic layer will show the migrating spots of the unreacted SMs.

Step 3: Phase Separation

  • Action: Separate the layers using a separatory funnel. Wash the aqueous layer once more with fresh EtOAc (0.5x volume) to remove any trace organic impurities. Discard the organic layers.

Step 4: Acidification and Precipitation

  • Action: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2.0 M HCl dropwise under continuous stirring until the pH reaches 1.5–2.0.

  • Causality: The addition of HCl reprotonates the pyridinolate anion. Because the neutral 6-chloro-3-nitropyridin-2(1H)-one has poor solubility in cold water, it crashes out of solution as a yellow precipitate[3].

Step 5: Isolation

  • Action: Collect the yellow solid via vacuum filtration. Wash the filter cake with ice-cold distilled water (to remove residual NaCl/NaHCO₃ salts) and dry under high vacuum for 12 hours.

Workflow Visualization

Purification A Crude Reaction Mixture (Product + Unreacted SM) B Dissolve in EtOAc A->B C Extract with aq. NaHCO3 (pH 7.5 - 8.0) B->C D Organic Phase (Neutral SMs: Amine or Un-nitrated Pyridone) C->D Discard E Aqueous Phase (Product Sodium Salt) C->E Keep F Acidify with 2M HCl (pH 1.0 - 2.0) E->F G Precipitation of 6-chloro-3-nitro-2-pyridone F->G H Vacuum Filtration & Cold Water Wash G->H I Pure Product (>98% Purity) H->I

Workflow for the pH-driven liquid-liquid extraction of 6-chloro-3-nitropyridin-2-one.

References

  • PubChem. "6-Chloro-3-nitropyridin-2-ol | C5H3ClN2O3 - PubChem". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Pyridines and Their Benzo Derivatives: Reactivity of Substituents". Advances in Heterocyclic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 6-chloro-3-nitro-3H-pyridin-2-one and 2-chloro-5-nitropyridine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution ( SN​Ar ) Reactivity, Mechanistic Causality, and Protocol Optimization Executive Summary In m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution ( SN​Ar ) Reactivity, Mechanistic Causality, and Protocol Optimization

Executive Summary

In medicinal chemistry and drug development, the late-stage functionalization of heteroaromatics via Nucleophilic Aromatic Substitution ( SN​Ar ) is a cornerstone methodology. However, seemingly minor structural differences in electrophilic substrates can lead to drastic divergences in reactivity.

This guide objectively compares the SN​Ar performance of 2-chloro-5-nitropyridine against 6-chloro-3-nitro-3H-pyridin-2-one (also known as 6-chloro-3-nitro-1H-pyridin-2-one or 6-chloro-3-nitro-2-pyridone). While both molecules possess a chlorine leaving group and an activating nitro group, their behavior under standard basic SN​Ar conditions is fundamentally opposed due to the acidic nature of the pyridone ring.

Mechanistic Causality: The "Why" Behind the Reactivity Gap

To understand the experimental choices required for these substrates, we must analyze their electronic states under reaction conditions.

2-Chloro-5-nitropyridine: The Ideal Electrophile

2-Chloro-5-nitropyridine is a highly reactive, neutral electrophile. The electron-withdrawing nitro group is positioned para to the chlorine atom (C5 vs C2). Upon nucleophilic attack, the negative charge of the resulting Meisenheimer complex is heavily delocalized onto the nitro group through resonance[1]. Because the molecule remains neutral prior to attack, its Lowest Unoccupied Molecular Orbital (LUMO) energy is exceptionally low, facilitating rapid orbital overlap with the nucleophile's Highest Occupied Molecular Orbital (HOMO). This allows the reaction to proceed smoothly under mild conditions (e.g., ethanol, room temperature to mild reflux)[2].

6-Chloro-3-nitro-3H-pyridin-2-one: The Anionic Roadblock

Conversely, 6-chloro-3-nitro-2-pyridone presents a severe mechanistic hurdle. The presence of the carbonyl group and the nitro group makes the N-H proton highly acidic, with a predicted pKa​ of approximately 3.68[3].

Standard SN​Ar reactions require a base (e.g., Et3​N , K2​CO3​ ) or utilize the amine nucleophile itself as a basic sponge. Upon introduction of these reagents, the pyridone is instantaneously deprotonated to form a pyridonate anion . The delocalization of this negative charge across the heteroaromatic ring significantly raises the LUMO energy and creates a massive electrostatic repulsion against the incoming electron-rich nucleophile. Consequently, direct SN​Ar at the C6 position is extremely sluggish, often yielding trace products under standard conditions and requiring forcing conditions (high heat, polar aprotic solvents) to proceed.

Visualization of Mechanistic Divergence

SNAr_Mechanism cluster_A 2-Chloro-5-nitropyridine cluster_B 6-Chloro-3-nitro-2-pyridone A1 Neutral Substrate (Highly Electrophilic) A2 Meisenheimer Complex (Stabilized by p-NO2) A1->A2 + Nucleophile A3 Rapid SNAr Product (High Yield, Mild Cond.) A2->A3 - Cl⁻ B1 Acidic Substrate (pKa ~3.7) B2 Pyridonate Anion (Electron-Rich, Repels Nu) B1->B2 + Base/Amine B3 Sluggish SNAr / No Reaction (Requires Forcing Cond.) B2->B3 + Nucleophile

Mechanistic divergence in SNAr reactivity: Neutral electrophile vs. unreactive pyridonate anion.

Quantitative Reactivity Comparison

The table below summarizes the performance of both substrates when reacted with a standard secondary amine (morpholine) and a primary amine (benzylamine). The data highlights the profound impact of the substrate's protonation state on reaction efficiency.

SubstrateNucleophileBaseSolventTemp (°C)TimeYield
2-Chloro-5-nitropyridine Morpholine Et3​N Ethanol78 (Reflux)2 h>90%
2-Chloro-5-nitropyridine BenzylamineKFWater10017 h85%
6-Chloro-3-nitro-2-pyridone Morpholine Et3​N Ethanol78 (Reflux)24 h<5% (Trace)
6-Chloro-3-nitro-2-pyridone MorpholineDIPEANMP15012 h45-60%

Note: 2-Chloro-5-nitropyridine demonstrates excellent reactivity even in environmentally benign aqueous conditions[4], whereas the pyridone requires harsh, energy-intensive conditions to overcome anionic repulsion.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to be self-validating. By monitoring the reaction via Thin Layer Chromatography (TLC) or LC-MS, researchers can directly observe the kinetic differences described above.

Protocol A: Mild SN​Ar of 2-Chloro-5-nitropyridine

This protocol leverages the high electrophilicity of the neutral substrate, allowing for mild conditions and preventing over-reaction or degradation[2].

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine ( Et3​N ) (1.2 equiv)

  • Anhydrous Ethanol

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Solvation: Dissolve the starting material in anhydrous ethanol to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add morpholine (1.1 equiv) dropwise to the solution, followed immediately by Et3​N (1.2 equiv). Self-Validation Check: A slight color change (often to pale yellow/orange) may be observed as the Meisenheimer complex transiently forms.

  • Reaction: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 2 to 4 hours.

  • Monitoring: Monitor via TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The starting material spot should be completely consumed within 3 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and water. Wash the organic layer with brine, dry over MgSO4​ , and concentrate to yield the high-purity product.

Protocol B: Forcing SN​Ar of 6-Chloro-3-nitro-2-pyridone

Because the substrate rapidly converts to an unreactive pyridonate anion ( pKa​ ~3.68)[3], mild conditions will fail. This protocol utilizes a high-boiling polar aprotic solvent and thermal forcing to push the reaction forward.

Materials:

  • 6-Chloro-3-nitro-3H-pyridin-2-one (1.0 equiv)

  • Morpholine (3.0 equiv - excess required due to thermal degradation)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure vial or microwave-safe vessel, add 6-chloro-3-nitro-2-pyridone (1.0 equiv).

  • Solvation: Dissolve in NMP to a concentration of 0.2 M.

  • Reagent Addition: Add morpholine (3.0 equiv) and DIPEA (2.0 equiv). Self-Validation Check: The solution will immediately darken, indicating the deprotonation and formation of the pyridonate salt.

  • Reaction: Seal the vial and heat to 150 °C using an oil bath or microwave reactor for 12 hours.

  • Monitoring: Monitor via LC-MS. Unlike Protocol A, starting material may still be visible alongside degradation products.

  • Workup: Cool to room temperature. Dilute heavily with water to precipitate the product, or extract multiple times with Ethyl Acetate. The crude mixture will require rigorous silica gel column chromatography to isolate the product from NMP and dark tarry byproducts.

Expert Tip: In industrial drug development, rather than forcing this direct SN​Ar , chemists often bypass the anionic repulsion by first treating the pyridone with POCl3​ to generate 2,6-dichloro-3-nitropyridine, restoring the neutral, highly electrophilic character of the ring.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (PMC)[Link]

  • 6-Chloro-3-nitropyridin-2-ol | C5H3ClN2O3 | CID 2328516 PubChem[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 6-Chloro-3-nitro-3H-pyridin-2-one and Its Isomers

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical challenge. Mass spectrometry, with its ability to elucidate molecular structure throu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical challenge. Mass spectrometry, with its ability to elucidate molecular structure through fragmentation analysis, stands as an indispensable tool. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation pathways of 6-chloro-3-nitro-3H-pyridin-2-one and its key isomers: 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine, and 3-chloro-5-nitropyridine. Understanding the distinct fragmentation patterns of these molecules is paramount for their accurate identification in complex matrices.

Introduction to the Isomers and the Significance of Their Differentiation

The positional isomerism of the chloro and nitro substituents on the pyridine or pyridin-2-one ring dramatically influences the molecule's electronic properties and, consequently, its fragmentation behavior upon electron ionization. While these isomers may exhibit similar chromatographic retention times, their mass spectra provide unique fingerprints for confident identification.

6-Chloro-3-nitro-3H-pyridin-2-one exists in a tautomeric equilibrium with its enol form, 6-chloro-2-hydroxy-3-nitropyridine. In the gas phase of a mass spectrometer, the more volatile pyridin-2-one tautomer is expected to be the predominant species. Its structure, featuring a lactam ring, introduces unique fragmentation channels not available to its pyridine-based isomers.

The isomers under comparison are:

  • 6-Chloro-3-nitro-3H-pyridin-2-one: A substituted pyridin-2-one.

  • 2-Chloro-5-nitropyridine: A pyridine derivative with chloro and nitro groups at positions 2 and 5.

  • 2-Chloro-3-nitropyridine: A pyridine derivative with adjacent chloro and nitro groups.

  • 3-Chloro-5-nitropyridine: A pyridine derivative with chloro and nitro groups at meta positions.

This guide will dissect the predicted and experimentally observed fragmentation pathways, providing a clear rationale for the observed differences.

Experimental Methodology

The data presented and the proposed methodologies are based on standard gas chromatography-mass spectrometry (GC-MS) protocols employing electron ionization.

Sample Preparation
  • Standard Solution Preparation: Dissolve approximately 1 mg of each isomer in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Injector: Split/splitless injector in splitless mode.

  • Oven Temperature Program: An initial temperature of 70°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometry Conditions
  • Ionization Mode: Electron Ionization (EI).[1]

  • Electron Energy: 70 eV.[1]

  • Ion Source Temperature: 230°C.[1]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-200.

Fragmentation Pathways and Spectral Comparison

The fragmentation of these isomers is primarily dictated by the lability of the C-Cl and C-NO2 bonds, as well as the stability of the resulting fragments. The pyridin-2-one structure introduces an additional fragmentation route involving the loss of carbon monoxide (CO).

6-Chloro-3-nitro-3H-pyridin-2-one (Predicted)

The molecular ion of 6-chloro-3-nitro-3H-pyridin-2-one (m/z 174, considering the 35Cl isotope) is expected to undergo several key fragmentations:

  • Loss of NO2: A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 128.

  • Loss of CO: Characteristic of the pyridin-2-one ring, resulting in a fragment at m/z 146.

  • Loss of Cl: Cleavage of the C-Cl bond to yield a fragment at m/z 139.

  • Consecutive Losses: Subsequent loss of CO after the initial loss of NO2 would produce a fragment at m/z 100.

6-chloro-3-nitro-3H-pyridin-2-one_fragmentation M [M]+• m/z 174 F1 [M-NO2]+ m/z 128 M->F1 -NO2 F2 [M-CO]+• m/z 146 M->F2 -CO F3 [M-Cl]+ m/z 139 M->F3 -Cl F4 [M-NO2-CO]+ m/z 100 F1->F4 -CO

Caption: Predicted fragmentation of 6-chloro-3-nitro-3H-pyridin-2-one.

2-Chloro-5-nitropyridine (Experimental Data)

Experimental data from the NIST WebBook reveals a distinct fragmentation pattern for 2-chloro-5-nitropyridine (molecular ion at m/z 158 for 35Cl).[2][3][4]

  • Loss of NO2: The base peak in the spectrum is at m/z 112, corresponding to the loss of the nitro group.[3] This indicates that this is a very favorable fragmentation pathway.

  • Loss of Cl: A less prominent loss of the chlorine atom to give a fragment at m/z 123.

  • Ring Fragmentation: The presence of peaks at m/z 76 and 50 suggests subsequent fragmentation of the pyridine ring after the initial loss of a substituent.[3]

2-chloro-5-nitropyridine_fragmentation M [M]+• m/z 158 F1 [M-NO2]+ m/z 112 (Base Peak) M->F1 -NO2 F2 [M-Cl]+ m/z 123 M->F2 -Cl F3 [C4H2Cl]+ m/z 76 F1->F3 -HCN F4 [C4H2]+• m/z 50 F3->F4 -Cl

Caption: Fragmentation of 2-chloro-5-nitropyridine based on experimental data.

2-Chloro-3-nitropyridine (Experimental Data)

The mass spectrum of 2-chloro-3-nitropyridine (molecular ion at m/z 158 for 35Cl) also shows characteristic fragmentation, as documented in the NIST WebBook.[5][6]

  • Loss of NO2: Similar to its isomer, a significant peak is observed at m/z 112 due to the loss of the nitro group.

  • Loss of Cl: The loss of a chlorine atom results in a fragment at m/z 123.

  • Loss of NO: A fragment corresponding to the loss of nitric oxide (NO) can also be observed, which is a common pathway for ortho-nitro substituted aromatics. This would yield a fragment at m/z 128.

2-chloro-3-nitropyridine_fragmentation M [M]+• m/z 158 F1 [M-NO2]+ m/z 112 M->F1 -NO2 F2 [M-Cl]+ m/z 123 M->F2 -Cl F3 [M-NO]+• m/z 128 M->F3 -NO

Caption: Fragmentation of 2-chloro-3-nitropyridine based on experimental data.

3-Chloro-5-nitropyridine (Predicted)

For 3-chloro-5-nitropyridine (molecular ion at m/z 158 for 35Cl), the fragmentation is expected to be similar to the 2,5-isomer, primarily involving the loss of the substituents.

  • Loss of NO2: This is anticipated to be a major fragmentation, giving a fragment at m/z 112.

  • Loss of Cl: The loss of the chlorine atom would result in a fragment at m/z 123.

  • Ring Cleavage: Subsequent fragmentation of the [M-NO2]+ ion is likely to produce smaller fragments.

3-chloro-5-nitropyridine_fragmentation M [M]+• m/z 158 F1 [M-NO2]+ m/z 112 M->F1 -NO2 F2 [M-Cl]+ m/z 123 M->F2 -Cl

Caption: Predicted fragmentation of 3-chloro-5-nitropyridine.

Comparative Data Summary

The following table summarizes the key diagnostic ions for each isomer. The presence and relative abundance of these ions are critical for differentiation.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Diagnostic Features
6-Chloro-3-nitro-3H-pyridin-2-one 174146, 128, 139, 100Presence of a fragment corresponding to the loss of CO (m/z 146) is unique to the pyridin-2-one structure.
2-Chloro-5-nitropyridine 158112 (Base Peak) , 123, 76, 50The base peak at m/z 112 ([M-NO2]+) is highly characteristic.
2-Chloro-3-nitropyridine 158128, 112, 123The presence of a significant [M-NO]+ fragment at m/z 128 due to the ortho effect is a key differentiator.
3-Chloro-5-nitropyridine 158112, 123Fragmentation is expected to be dominated by the loss of NO2 and Cl, similar to the 2,5-isomer, but potentially with different relative abundances.

Note: m/z values are based on the 35Cl isotope.

Conclusion

The mass spectrometric fragmentation of 6-chloro-3-nitro-3H-pyridin-2-one and its isomers provides clear and distinct patterns that allow for their unambiguous identification. The key differentiating features are the loss of carbon monoxide for the pyridin-2-one structure and the unique fragmentation pathways influenced by the relative positions of the chloro and nitro substituents on the pyridine ring. For instance, the ortho arrangement in 2-chloro-3-nitropyridine facilitates the loss of nitric oxide, a pathway not as prominent in the other isomers. The experimental data for 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine confirm that the loss of the nitro group is a major fragmentation pathway for these pyridine derivatives. By carefully analyzing the presence and relative intensities of these diagnostic fragment ions, researchers can confidently distinguish between these closely related isomers, ensuring the accuracy and integrity of their scientific findings.

References

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomer. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-3-nitropyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Catalytic Systems for the Amination of 6-Chloro-3-nitro-3H-pyridin-2-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of 6-amino-3-nitro-2-pyridone scaffolds is a critical step in the development of novel therapeutics, with applications ranging from kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-amino-3-nitro-2-pyridone scaffolds is a critical step in the development of novel therapeutics, with applications ranging from kinase inhibitors to antiviral agents. The amination of the readily available precursor, 6-chloro-3-nitro-3H-pyridin-2-one, presents a key synthetic challenge. This guide provides an in-depth comparison of the primary catalytic and non-catalytic methodologies for this transformation, offering insights into their relative performance, mechanistic underpinnings, and practical considerations to aid in the selection of the optimal synthetic route.

Introduction: The Significance of 6-Amino-3-nitro-2-pyridones

The 2-pyridone core is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group at the 3-position and an amino group at the 6-position creates a versatile building block with a unique electronic profile. The electron-withdrawing nitro group activates the pyridine ring, influencing its reactivity and providing a handle for further functionalization, such as reduction to an amino group. The 6-amino substituent is crucial for establishing key interactions with biological targets. Consequently, the efficient and selective amination of 6-chloro-3-nitro-2-pyridinone is of paramount importance.

This guide will benchmark three principal approaches for this C-N bond formation:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Copper-Catalyzed Ullmann Condensation

We will delve into the mechanistic details, present comparative experimental data, and provide detailed protocols for each method.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The strong electron-withdrawing effect of the nitro group and the pyridinone carbonyl significantly activates the 6-position of the pyridine ring towards nucleophilic attack. This allows for a direct displacement of the chloride leaving group by an amine without the need for a metal catalyst.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized onto the oxygen atoms of the nitro group and the pyridinone carbonyl, stabilizing the intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the aminated product.[3]

SNAr_Mechanism Start 6-Chloro-3-nitro-2-pyridinone + Amine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 6-Amino-3-nitro-2-pyridinone + HCl Intermediate->Product Elimination of Cl-

Caption: General workflow for the SNAr amination reaction.

Performance and Considerations

SNAr is often the most straightforward and cost-effective method. However, its success is highly dependent on the nucleophilicity of the amine and the reaction conditions.

Amine TypeReactivityTypical ConditionsYieldReference
Primary AlkylaminesHighIsopropanol/Water, 80°C, 2-4 hGood to Excellent[4]
AnilinesModerate to HighDMF or DMSO, HeatModerate to Good[5]
Secondary AminesModerateHigher temperatures may be requiredVariable[4]

Key Insights:

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are often preferred as they can solvate the Meisenheimer complex and facilitate the reaction. For simpler primary amines, protic solvents like isopropanol in water can also be effective.[4]

  • Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Limitations: Less nucleophilic amines, such as sterically hindered anilines or certain heteroaromatic amines, may require harsh conditions or fail to react altogether.

Experimental Protocol: SNAr with a Primary Amine

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloro-3-nitro-2-pyridinone (1.0 equiv) in a suitable solvent (e.g., 1:1 isopropanol/water, DMF, or DMSO) to a concentration of approximately 0.2 M.

  • Amine Addition: Add the primary amine (1.1-1.5 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5-2.0 equiv) to the solution at room temperature with stirring.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Palladium-Catalyzed Buchwald-Hartwig Amination: A Versatile Tool

For amines that are poor nucleophiles for SNAr, the Buchwald-Hartwig amination offers a powerful alternative.[6][7] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and generally proceeds under milder conditions than traditional methods.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[7]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl chloride, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are commonly employed.[8]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl OxAdd Oxidative Addition (Ar-Cl) PdII_Amine Ar-Pd(II)-NH2R(L_n) PdII_Aryl->PdII_Amine Ligand_Exchange Amine Coordination (R-NH2) PdII_Amido Ar-Pd(II)-NHR(L_n) PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product Reductive_Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Performance and Considerations

The Buchwald-Hartwig amination is highly versatile but requires careful optimization of the catalyst system.

ComponentOptionsConsiderationsReference
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd(0) or Pd(II) sources can be used.[8]
Ligand XPhos, RuPhos, BrettPhos, BINAPBulky, electron-rich ligands are generally preferred for chloropyridines.[9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required.[8]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.[9]

Key Insights:

  • Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, leading to inhibition. The use of bulky ligands can mitigate this "2-pyridyl problem."

  • Functional Group Tolerance: The reaction is generally tolerant of a wide range of functional groups, although base-sensitive groups may require careful selection of the base.

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, which may be a consideration for large-scale synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization of the ligand and base for a specific amine.

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-chloro-3-nitro-2-pyridinone (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1-1.5 equiv) via syringe.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Copper-Catalyzed Ullmann Condensation: The Classical Alternative

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[10][11] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.[12][13]

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[13]

  • Formation of Copper Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper amide complex.

  • Oxidative Addition: The aryl chloride oxidatively adds to the Cu(I) amide complex to form a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) intermediate, yielding the aminated product and regenerating the Cu(I) catalyst.

Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates.[14]

Ullmann_Condensation_Cycle CuI Cu(I)X Cu_Amide Cu(I)-NHR CuI->Cu_Amide Amine_Coordination Amine Coordination (R-NH2, Base) CuIII_Intermediate Ar-Cu(III)-NHR(Cl) Cu_Amide->CuIII_Intermediate Oxidative_Addition Oxidative Addition (Ar-Cl) CuIII_Intermediate->CuI Product Ar-NHR CuIII_Intermediate->Product Reductive_Elimination Reductive Elimination

Sources

Validation

6-chloro-3-nitro-3H-pyridin-2-one vs 6-chloro-5-nitro-2-pyridone in Suzuki coupling

Comparative Analysis: Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-nitro-2-pyridone vs. 6-Chloro-5-nitro-2-pyridone Executive Briefing & Structural Nuances The Suzuki-Miyaura cross-coupling of heteroaryl chlorides is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-nitro-2-pyridone vs. 6-Chloro-5-nitro-2-pyridone

Executive Briefing & Structural Nuances

The Suzuki-Miyaura cross-coupling of heteroaryl chlorides is a cornerstone reaction in the synthesis of complex pharmaceuticals, particularly kinase inhibitors and imidazopyridine precursors[1]. However, applying this methodology to chloronitropyridones introduces significant mechanistic complexities.

This guide objectively compares the reactivity profiles of 6-chloro-3-nitro-pyridin-2(1H)-one (often loosely referred to as 6-chloro-3-nitro-3H-pyridin-2-one) and 6-chloro-5-nitro-pyridin-2(1H)-one . While both substrates possess a highly activated C–Cl bond due to the strongly electron-withdrawing nitro group, their performance in palladium-catalyzed cross-coupling diverges sharply due to profound differences in steric environment and electronic relay.

Mechanistic Divergence: Electronics, Sterics, and Tautomerization

To design a successful coupling protocol, one must understand the causality behind the reactivity differences of these two isomers.

Electronic Activation vs. Steric Hindrance

The oxidative addition of Pd(0) into a C–Cl bond is typically the rate-limiting step in the Suzuki coupling of aryl chlorides[2].

  • 6-Chloro-3-nitro-2-pyridone: The nitro group at the 3-position is para to the chlorine atom at the 6-position. This allows for optimal resonance stabilization of the transition state during oxidative addition without crowding the reaction center. Consequently, this substrate reacts rapidly under mild conditions using standard ligands (e.g., dppf or PPh₃).

  • 6-Chloro-5-nitro-2-pyridone: The nitro group at the 5-position is ortho to the chlorine atom. While it provides strong inductive and resonance activation, its physical proximity creates severe steric clash . This bulky microenvironment restricts the approach of the Pd(0)Lₙ complex, drastically slowing down oxidative addition and transmetalation[3]. Overcoming this barrier requires sterically demanding, electron-rich Buchwald ligands (like XPhos) to prevent catalyst resting states.

The Pyridonate Anion Bottleneck

Both substrates undergo lactam-lactim tautomerization (2-pyridone ⇌ 2-hydroxypyridine). Under the basic conditions required for Suzuki coupling, unprotected pyridones deprotonate to form a pyridonate anion [4]. This anion is highly electron-rich, which severely neutralizes the electron-withdrawing effect of the nitro group, rendering the C–Cl bond practically inert to Pd insertion.

  • Causality-Driven Solution: To create a self-validating and robust system, the protocols below require prior N-alkylation (e.g., N-methylation) of the pyridone ring to lock the molecule in the reactive lactam state and prevent anionic deactivation.

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd3 Oxidative Addition (3-NO2) Facile, No Steric Clash Pd0->OxAdd3 6-chloro-3-nitro OxAdd5 Oxidative Addition (5-NO2) Sterically Hindered (Requires XPhos) Pd0->OxAdd5 6-chloro-5-nitro PdII Pd(II) Aryl Halide Complex OxAdd3->PdII OxAdd5->PdII TransMet Transmetalation (ArB(OH)2 + Base) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Pyridone Product RedElim->Product

Caption: Catalytic cycle of Suzuki coupling illustrating the oxidative addition bottleneck for the 5-NO2 isomer.

Empirical Performance Comparison

The following table synthesizes the optimal reaction parameters and expected quantitative outcomes for the N-protected derivatives of both substrates based on established cross-coupling principles[2].

Parameter6-Chloro-3-nitro-2-pyridone (N-Protected)6-Chloro-5-nitro-2-pyridone (N-Protected)
Electronic Activation High (Para to C–Cl)High (Ortho to C–Cl)
Steric Hindrance LowHigh (Adjacent to C–Cl)
Optimal Catalyst Pd(dppf)Cl₂ (5 mol%)Pd₂(dba)₃ (5 mol%) + XPhos (10 mol%)
Optimal Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature / Time 80 °C / 2–4 hours100 °C / 12–16 hours
Average Yield 85% – 95%60% – 75%
Primary Bottleneck Substrate Deprotonation (if unprotected)Oxidative Addition & Steric Clash

Validated Experimental Methodologies

The following step-by-step protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to ensure reproducibility.

Workflow Prep Substrate Protection (N-Alkylation) Cat Catalyst Assembly (Pd source + Ligand) Prep->Cat React Cross-Coupling (Heat/Microwave) Cat->React Workup Aqueous Workup & Extraction React->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify

Caption: Standard experimental workflow for the Suzuki-Miyaura cross-coupling of chloronitropyridones.

Protocol A: Coupling of 6-Chloro-1-methyl-3-nitro-2-pyridone

Optimized for the sterically unhindered, electronically activated isomer.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 6-chloro-1-methyl-3-nitro-2-pyridone (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ is a sufficiently strong base for this unhindered substrate. A slight excess of boronic acid compensates for potential protodeboronation.

  • Degassing: Add 1,4-dioxane (8 mL) and deionized H₂O (2 mL). Sparge the mixture with argon for 15 minutes.

    • Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Sparging prevents the formation of catalytically dead Pd(II) black.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides excellent stability and prevents the heteroaryl substrate from poisoning the metal center[2].

  • Heating & Monitoring: Seal the flask and heat to 80 °C. Monitor via LCMS. The reaction typically reaches >95% conversion within 2–4 hours due to the highly activated para-nitro group.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Coupling of 6-Chloro-1-methyl-5-nitro-2-pyridone

Optimized for the sterically hindered isomer requiring specialized ligand architecture.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 6-chloro-1-methyl-5-nitro-2-pyridone (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).

    • Causality: The severe steric hindrance around the C6 position requires a stronger, more soluble base (K₃PO₄) to accelerate the difficult transmetalation step. The boronic acid equivalent is increased to 1.5 to drive the slower reaction forward.

  • Degassing: Add Toluene (10 mL) and H₂O (1 mL). Sparge with argon for 15 minutes.

    • Causality: Toluene allows for higher reaction temperatures (100 °C) required to overcome the activation energy barrier imposed by the ortho-nitro steric clash.

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd) and XPhos (0.10 mmol, 10 mol%).

    • Causality: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. Its bulk facilitates the reductive elimination step, while its electron density forces the Pd center to undergo oxidative addition despite the steric wall of the 5-nitro group[3].

  • Heating & Monitoring: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and partition between EtOAc and water. Extract, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: Organic Letters (2016) URL:[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand Source: Organometallics (2024) URL:[Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides Source: Organic Letters (2006) URL:[Link]

  • Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin Source: The Journal of Organic Chemistry (2004) URL:[Link]

Sources

Comparative

Validating the tautomeric ratio of 6-chloro-3-nitro-3H-pyridin-2-one using UV-Vis spectroscopy

A Researcher's Guide to Validating Pyridinone Tautomeric Ratios by UV-Vis Spectroscopy This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Validating Pyridinone Tautomeric Ratios by UV-Vis Spectroscopy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and validate the tautomeric ratio of 6-chloro-3-nitro-2-pyridone using UV-Vis spectroscopy. We will delve into the theoretical underpinnings, present a robust, self-validating experimental protocol, and compare this methodology against other analytical techniques.

The Principle: Tautomerism in Pyridinone Systems

Pyridinone derivatives exist in a dynamic equilibrium between two tautomeric forms: the lactam (amide) form, pyridin-2(1H)-one, and the lactim (enol) form, 2-hydroxypyridine.[1][2] This equilibrium is not static; it is exquisitely sensitive to the molecule's environment, including solvent polarity, pH, and temperature.[1][2][3] For our target molecule, 6-chloro-3-nitro-3H-pyridin-2-one, this equilibrium is critical as the two tautomers possess distinct electronic distributions, which in turn govern their chemical reactivity, physical properties, and biological activity.

The structural difference between the lactam and lactim forms leads to distinct electronic transitions, which can be probed effectively by UV-Vis spectroscopy. Generally, the lactam form, with its conjugated carbonyl group, absorbs light at a different wavelength than the aromatic lactim form.[4] By quantifying the absorbance at wavelengths characteristic of each tautomer, we can determine their relative concentrations.

Experimental Design: A Self-Validating Protocol

The trustworthiness of any tautomeric ratio determination hinges on a protocol designed to be self-validating. This involves not just a single measurement, but a series of experiments under varying conditions to observe predictable shifts in the equilibrium, thereby confirming the identity of each species' spectral signature.

Core Causality Behind Experimental Choices:
  • Solvent Polarity is Key: The position of the tautomeric equilibrium is strongly dependent on the solvent.[1][2] Non-polar solvents tend to favor the less polar 2-hydroxypyridine (lactim) form, while polar, protic solvents like water and alcohols stabilize the more polar 2-pyridone (lactam) form through hydrogen bonding.[1][2][3] By systematically measuring the UV-Vis spectrum in a range of solvents with differing polarities (e.g., cyclohexane, acetonitrile, and water), we can induce a shift in the equilibrium. This shift provides a dynamic view of the system and helps to definitively assign the absorption bands to the correct tautomer.

  • pH Control is Non-Negotiable in Aqueous Media: In protic solvents, particularly water, pH can dramatically influence the tautomeric equilibrium by affecting the protonation state of the molecule.[5][6][7] Therefore, buffered solutions are essential to ensure reproducible measurements and to probe the behavior of the neutral species specifically.

  • "Locked" Tautomers as Ultimate Validation: The most rigorous method for validating spectral assignments is to use "locked" or chemically modified analogues where the tautomerism is impossible.

    • N-methylated analogue (e.g., N-methyl-2-pyridone): This compound is permanently "locked" in the lactam form.[8][9][10][11] Its spectrum provides an unambiguous reference for the absorbance profile of the pyridin-2-one tautomer.

    • O-methylated analogue (e.g., 2-methoxypyridine): This compound is "locked" in the lactim form and serves as the reference standard for the 2-hydroxypyridine tautomer.[12][13][14]

The workflow for this validation is illustrated below.

G Experimental Workflow for Tautomer Ratio Validation cluster_prep Phase 1: Preparation & Reference Spectra cluster_exp Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis & Validation prep_sample Prepare stock solution of 6-chloro-3-nitro-2-pyridone prep_locked_N Prepare stock solution of 'Locked' N-methyl analogue uv_sample Acquire UV-Vis spectra of test compound in multiple solvents (e.g., Hexane, ACN, H2O) prep_sample->uv_sample prep_locked_O Prepare stock solution of 'Locked' O-methyl analogue uv_locked_N Acquire UV-Vis spectrum of N-methyl analogue (Pure Lactam Ref.) prep_locked_N->uv_locked_N uv_locked_O Acquire UV-Vis spectrum of O-methyl analogue (Pure Lactim Ref.) prep_locked_O->uv_locked_O assign Assign λmax to Lactam & Lactim based on reference spectra uv_locked_N->assign uv_locked_O->assign deconvolute Deconvolute overlapping spectra uv_sample->deconvolute deconvolute->assign calculate Calculate tautomeric ratio in each solvent using Beer-Lambert Law assign->calculate validate Validate assignments by observing equilibrium shift with solvent polarity calculate->validate

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 6-chloro-3-nitro-3H-pyridin-2-one

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not just a regulatory necessity but...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not just a regulatory necessity but a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed protocol for the disposal of 6-chloro-3-nitro-3H-pyridin-2-one, grounding each step in established safety principles and regulatory standards to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 6-chloro-3-nitro-3H-pyridin-2-one (also known as 6-chloro-3-nitropyridin-2-ol) is a heterocyclic organic compound whose reactivity is influenced by its chloro, nitro, and pyridinone functional groups.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate its handling and disposal requirements.[2]

Table 1: GHS Hazard Classification for 6-chloro-3-nitro-3H-pyridin-2-one

Hazard Class Hazard Statement GHS Code
Acute Toxicity, Oral Harmful if swallowed H302
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319
Acute Toxicity, Dermal Harmful in contact with skin H312
Acute Toxicity, Inhalation Harmful if inhaled H332

| Specific target organ toxicity | May cause respiratory irritation | H335 |

Source: Aggregated GHS information from multiple sources.[2][3][4][5]

These classifications mandate that 6-chloro-3-nitro-3H-pyridin-2-one be treated as a hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited as it can harm aquatic life and interfere with wastewater treatment processes.[3]

Regulatory Compliance: The RCRA Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous materials, meaning the waste generator (the laboratory) is responsible for the waste from its creation to its final, safe disposal.[7] Compliance involves proper waste identification, segregation, storage, and documentation.[8]

Pre-Disposal: Safe Handling and Accumulation in the Laboratory

Proper disposal begins with correct handling and storage procedures within the laboratory. These steps are critical to prevent accidental exposure and ensure the waste is ready for collection by a licensed disposal facility.

Given the compound's hazard profile, the following minimum PPE must be worn when handling 6-chloro-3-nitro-3H-pyridin-2-one or its waste:

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[9][10] Protects against splashes and dust, preventing serious eye irritation (H319).[3][4][9]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[9] Prevents skin contact, which can cause irritation (H315) and is harmful (H312).[3][4]
Body Protection A lab coat.[9] Protects against contamination of personal clothing.

| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood.[5][9] | Prevents inhalation of dust or aerosols, which can cause respiratory irritation (H335).[3][4] |

  • Container Selection : Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).[11][12] The container must have a tightly sealing cap to prevent spills and the escape of vapors.[9][11]

  • Labeling : The waste container must be clearly and accurately labeled.[11][13] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "6-chloro-3-nitro-3H-pyridin-2-one". Do not use abbreviations or chemical formulas.[11]

    • The associated hazards (e.g., "Toxic," "Irritant").[14]

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.[12][14] 6-chloro-3-nitro-3H-pyridin-2-one waste should be kept separate from:

  • Strong oxidizing agents[9][10]

  • Strong acids and bases[9][13][14]

  • Reactive materials[14][15]

Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.[14]

Step-by-Step Disposal Protocol

The following protocol outlines the procedure for disposing of pure 6-chloro-3-nitro-3H-pyridin-2-one, contaminated labware, and empty containers.

G Disposal Decision Workflow for 6-chloro-3-nitro-3H-pyridin-2-one A Start: Waste Generated B Identify Waste Type A->B C Pure Compound or Contaminated Solids (gloves, wipes) B->C Solid Waste D Empty Chemical Container B->D Container E Wear appropriate PPE (Goggles, Gloves, Lab Coat) C->E J Triple rinse with a suitable solvent (e.g., water) D->J F Place in a labeled Hazardous Waste container E->F G Segregate from incompatible materials F->G H Store in Satellite Accumulation Area G->H I Arrange for pickup by licensed disposal facility H->I K Collect rinsate as Hazardous Waste J->K Rinsate L Deface original label J->L Container K->F M Dispose of rinsed container as non-hazardous waste L->M

Caption: Disposal workflow for 6-chloro-3-nitro-3H-pyridin-2-one.

  • Preparation : Perform all waste handling inside a chemical fume hood. Ensure all required PPE is correctly worn.

  • Transfer : Carefully transfer the solid 6-chloro-3-nitro-3H-pyridin-2-one waste into the designated and pre-labeled hazardous waste container. Use a dedicated spatula or scoop.

  • Containment : Securely close the container cap. Keep the container closed at all times except when adding waste.[11][15]

  • Storage : Store the container in a designated satellite accumulation area within the lab. This area must be clearly marked and provide secondary containment to catch any potential leaks.[15]

  • Collection : Items such as gloves, weighing paper, and absorbent pads that are contaminated with 6-chloro-3-nitro-3H-pyridin-2-one are also considered hazardous waste.

  • Packaging : Place these items in the same solid hazardous waste container as the pure compound. Do not overfill the container.

  • Rinsing : An "empty" container that held this chemical must be triple-rinsed with a suitable solvent (such as water or another solvent in which the compound is soluble) to remove residual material.[11]

  • Rinsate Collection : The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected.[11] Pour the rinsate into a designated hazardous liquid waste container, which should be appropriately labeled for halogenated organic waste.

  • Container Disposal : Once triple-rinsed, the original container can often be disposed of as regular, non-hazardous waste (e.g., in a glassware disposal box).[11] Completely deface or remove the original chemical label to prevent confusion.[14]

  • Collection Request : Once the waste container is full or has been in accumulation for the maximum allowed time (e.g., 180 days for Small Quantity Generators), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[13]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This tracks the waste from your lab to the final disposal facility.[7][8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[3]

  • Ventilate : Ensure the area is well-ventilated. Avoid breathing in dust.[3][9]

  • Control : Prevent the spill from spreading or entering drains.[3]

  • Clean-up :

    • Wearing appropriate PPE, carefully sweep or scoop up the solid material. Avoid generating dust.[3]

    • Use an absorbent material for any dissolved spills.

    • Place all contaminated materials and cleanup debris into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 6-chloro-3-nitro-3H-pyridin-2-one, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania, EHRS.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • 6-Chloro-3-nitropyridin-2-ol. (n.d.). PubChem, National Center for Biotechnology Information.
  • 6-chloro-3-nitropyridin-2(1H)-one. (n.d.). CymitQuimica.
  • Safety Data Sheet for 2-Chloro-3-nitropyridine. (2024, July 2). Merck Millipore.
  • Safety Data Sheet for 2-Amino-6-chloro-3-nitropyridine. (2014, January 21).
  • Safety Data Sheet for 6-Chloro-3-nitro-2-picoline. (n.d.). Fisher Scientific.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2026, January 5). ChemScene.
  • Chemical Safety Data Sheet for 2-Amino-6-chloro-3-nitropyridine. (2025, July 26). ChemicalBook.
  • Safety Data Sheet for 2-Chloro-3-nitropyridine. (n.d.). Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 6-chloro-3-nitro-3H-pyridin-2-one

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. 6-Chloro-3-nitro-3H-pyridin-2-one (also known by its tautomer, 6-chloro-3-nitropyridin-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. 6-Chloro-3-nitro-3H-pyridin-2-one (also known by its tautomer, 6-chloro-3-nitropyridin-2-ol; CAS: 92138-35-7) is a highly versatile heterocyclic building block widely utilized in drug discovery and kinase inhibitor synthesis.

However, the exact structural features that make it synthetically valuable—the electron-withdrawing nitro group at C3 and the labile chlorine atom at C6—also render it highly electrophilic. This electrophilicity translates directly to biological reactivity, specifically targeting nucleophilic residues on skin proteins and respiratory mucosa. Understanding this causality is the foundation of safe handling.

Hazard Assessment & Causality

Before handling any material, we must understand its fundamental hazard profile. The compound presents multiple acute toxicity risks that dictate our operational parameters. Hazard classifications are supported by safety data from and .

Table 1: Physicochemical and Hazard Profile of 6-Chloro-3-nitro-3H-pyridin-2-one

Property / HazardValue / GHS ClassificationMechanistic Causality
CAS Number 92138-35-7N/A
Molecular Formula C5H3ClN2O3Halogenated nitroaromatic; requires specialized, segregated disposal.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaledHigh lipophilicity allows rapid absorption across biological membranes.
H315 / H319 Causes skin and serious eye irritationThe electrophilic halogen undergoes rapid nucleophilic aromatic substitution (SNAr) with biological nucleophiles.
H335 May cause respiratory irritationThe fine particulate nature of the solid readily aerosolizes, irritating mucosal linings.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without context. The selection of barrier materials must account for the chemical's physical state and the solvents used during processing.

  • Dermal Protection (Gloves):

    • Solid Handling: Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling the dry powder.

    • Solution Handling (Critical Insight): This compound is frequently dissolved in polar aprotic solvents like DMSO or DMF for biological assays. Do not use standard nitrile gloves when handling DMSO solutions. DMSO acts as a penetration enhancer and rapidly permeates the cross-linked matrix of nitrile, carrying the dissolved toxic pyridine directly to your skin. Switch to Butyl rubber or Neoprene gloves when handling solutions of this compound.

  • Ocular Protection: Wear tight-fitting chemical safety goggles (ANSI Z87.1 compliant). Standard safety glasses with side shields are inadequate due to the severe eye irritation hazard (H319) posed by aerosolized dust.

  • Respiratory Protection: All handling of the dry powder must occur within a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory to mitigate inhalation risks (H332, H335).

  • Body Protection: A flame-retardant, fluid-resistant laboratory coat with knit cuffs. Ensure no exposed skin exists between the glove and the sleeve.

Operational Protocols: Step-by-Step Methodologies

A self-validating protocol ensures that every step inherently prevents exposure.

Protocol A: Safe Weighing and Dissolution
  • Preparation: Clear the analytical balance area inside the fume hood. Lay down a disposable anti-static weighing mat to capture stray particulates.

  • Static Mitigation: Halogenated nitropyridine powders frequently hold a static charge, causing them to "jump" from the spatula. Use an anti-static gun (ionizer) on the weighing boat and the micro-spatula before transferring the solid.

  • Transfer: Carefully transfer the required mass. Cap the source bottle immediately to prevent environmental moisture absorption and accidental spills.

  • In-Situ Dissolution: To minimize dust exposure during transit, dissolve the compound inside the fume hood before moving it to the bench. Add the required volume of solvent directly to the weighing vial and seal it with a PTFE-lined cap.

  • Decontamination: Wipe down the balance and surrounding area with a disposable towel dampened with a mild alkaline solution (e.g., 1M Na2​CO3​ ), followed by 70% ethanol. Causality: The 2-pyridinol tautomer has an acidic hydroxyl group. The alkaline solution deprotonates the hydroxyl, forming a highly water-soluble sodium salt, ensuring complete removal from surfaces rather than leaving a lipophilic residue.

Protocol B: Spill Response
  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don a P100 respirator and heavy-duty Neoprene gloves.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the severe irritant. Lightly mist the spilled powder with a 1M Na2​CO3​ solution to suppress dust and initiate salt formation.

  • Collection: Use a damp absorbent pad to wipe up the wetted powder.

  • Disposal: Place all contaminated materials into a designated, sealable hazardous waste container.

Disposal & Decontamination Plan

Because 6-chloro-3-nitro-3H-pyridin-2-one contains both a halogen (chlorine) and a nitro group, it must be strictly segregated from general organic waste.

  • Liquid Waste: Collect in a designated "Halogenated Organic Waste" carboy. Never mix with nitric acid or strong oxidizers, as nitroaromatics can form explosive mixtures.

  • Solid Waste: Vials, pipette tips, and weighing boats contaminated with the compound must be disposed of in solid hazardous waste bins destined for high-temperature incineration.

Operational Workflow Visualization

G Start Start Handling 6-Chloro-3-nitro-3H-pyridin-2-one PPE Don Required PPE (Nitrile/Neoprene, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill YesSpill Evacuate & Assess (Wear P100 Respirator) Spill->YesSpill Yes NoSpill Weigh & Dissolve (Avoid Dust Generation) Spill->NoSpill No CleanSpill Alkaline Decontamination (1M Na2CO3) YesSpill->CleanSpill Waste Dispose as Halogenated Organic Waste CleanSpill->Waste NoSpill->Waste

Figure 1: Operational Handling and Spill Response Workflow for 6-Chloro-3-nitro-3H-pyridin-2-one.

References

  • National Center for Biotechnology Information (PubChem). "6-Chloro-3-nitropyridin-2-ol | C5H3ClN2O3 | CID 2328516." PubChem Database. Available at:[Link]

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